(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]([C@H](C1)CN)(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436909 | |
| Record name | 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235568-21-4, 185502-41-4 | |
| Record name | 3-[(1R,2R)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235568-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,O-Tridemethyltramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,O-TRIDEMETHYLTRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRZ6938M82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N,O-Tridesmethyltramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol, a metabolite of the analgesic drug Tramadol. This document provides a plausible synthetic route based on established organic chemistry principles, alongside detailed characterization methodologies. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound, also known as N,N,O-tridesmethyltramadol, is a metabolite of Tramadol. The study of such metabolites is crucial for understanding the parent drug's pharmacology, metabolism, and potential drug-drug interactions. This guide outlines a comprehensive approach to its synthesis and characterization, providing a foundational methodology for researchers in drug development and medicinal chemistry.
Proposed Synthesis of this compound
While a direct, stereospecific synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic pathway can be constructed based on the known synthesis of Tramadol and its analogues. The proposed multi-step synthesis is outlined below.
Synthesis Workflow
In Vitro Metabolism of Tramadol to N,N,O-Tridesmethyltramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic pathway of tramadol to its tertiary metabolite, N,N,O-tridesmethyltramadol (M4). The document details the enzymatic reactions, participating cytochrome P450 (CYP) isoforms, and presents available kinetic data. Furthermore, it outlines a general experimental protocol for studying this metabolic cascade using human liver microsomes and includes visualizations of the metabolic pathway and a typical experimental workflow.
Introduction
Tramadol is a centrally acting analgesic with a complex metabolic profile. Its therapeutic effects are, in part, attributed to its metabolites. The metabolic pathway extends beyond the primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), to secondary and tertiary metabolites. Understanding the complete metabolic cascade, including the formation of N,N,O-tridesmethyltramadol (M4), is crucial for a comprehensive assessment of the drug's pharmacokinetics, potential drug-drug interactions, and overall safety profile. This guide focuses on the in vitro characterization of the multi-step enzymatic conversion of tramadol to M4.
The Metabolic Pathway from Tramadol to N,N,O-Tridesmethyltramadol
The in vitro conversion of tramadol to N,N,O-tridesmethyltramadol is a multi-step process involving a series of demethylation reactions catalyzed by cytochrome P450 enzymes. The pathway is initiated by the formation of two primary metabolites, which are subsequently further metabolized.
The established metabolic cascade is as follows:
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Primary Metabolism: Tramadol undergoes parallel O-demethylation and N-demethylation.
-
Secondary Metabolism: The primary metabolites, M1 and M2, serve as substrates for further demethylation.
-
M1 is N-demethylated to form N,O-didesmethyltramadol (M5). This reaction is also catalyzed by CYP2B6 and CYP3A4 .
-
M2 undergoes further N-demethylation to yield N,N-didesmethyltramadol (M3), a reaction also attributed to CYP2B6 and CYP3A4 .[4]
-
-
Tertiary Metabolism: The secondary metabolite M5 is then converted to the final product.
-
M5 is N-demethylated to form N,N,O-tridesmethyltramadol (M4). The specific enzyme responsible for this final step is not definitively identified in the reviewed literature.[4]
-
Quantitative Data on Tramadol Metabolism
Quantitative kinetic data for the complete metabolic pathway to N,N,O-tridesmethyltramadol is limited, particularly for the secondary and tertiary metabolic steps. The available data primarily focuses on the initial conversion of tramadol to its primary metabolites, M1 and M2.
| Substrate | Metabolite | Enzyme(s) | Km (µM) | Vmax (pmol/mg/min) | Source |
| (-)-Tramadol | O-desmethyltramadol (M1) | CYP2D6 | 210 | 210 | [2] |
| (+)-Tramadol | O-desmethyltramadol (M1) | CYP2D6 | 210 | 125 | [2] |
| cis-Tramadol | O-desmethyltramadol (M1) | CYP2D6 (high-affinity) | 116 | Not Specified | [5] |
| cis-Tramadol | N-desmethyltramadol (M2) | CYP2B6 & CYP3A4 (high-affinity) | 1021 | Not Specified | [5] |
| N-desmethyltramadol (M2) | N,N-Didesmethyltramadol (M3) | CYP2B6, CYP3A4 | Not Available | Not Available | |
| O-desmethyltramadol (M1) | N,O-Didesmethyltramadol (M5) | CYP2B6, CYP3A4 | Not Available | Not Available | |
| N,O-Didesmethyltramadol (M5) | N,N,O-Tridesmethyltramadol (M4) | Not Specified | Not Available | Not Available |
Note: "Not Available" indicates that no quantitative data for these specific metabolic steps were found in the reviewed scientific literature. The kinetic parameters for M1 and M2 formation can vary depending on the specific enantiomer of tramadol used and the experimental conditions.
Experimental Protocols
This section outlines a general protocol for the in vitro investigation of tramadol metabolism to N,N,O-tridesmethyltramadol using human liver microsomes.
Materials and Reagents
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Tramadol hydrochloride
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Human Liver Microsomes (pooled)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
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Magnesium chloride (MgCl2)
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Acetonitrile (ACN)
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Formic acid
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Internal standard (e.g., tramadol-d6)
-
Ultrapure water
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and MgCl2. The final protein concentration of the microsomes should be optimized, but a typical starting point is 0.5 mg/mL.
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add tramadol (dissolved in a suitable solvent like methanol or water) to the pre-incubated mixture to achieve the desired final substrate concentration.
-
Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (typically 2 volumes), containing an appropriate internal standard.
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Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Collection: Carefully collect the supernatant for subsequent analysis.
Analytical Procedure (LC-MS/MS)
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Chromatographic Separation:
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Column: A C18 reversed-phase column is commonly used for the separation of tramadol and its metabolites.[6]
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Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[6][7]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.[6]
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Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[6]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is suitable for the detection of tramadol and its metabolites.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
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MRM Transitions: Specific precursor-to-product ion transitions for tramadol and each of its metabolites, including N,N,O-tridesmethyltramadol, need to be optimized. The [M+H]+ ion for N,N,O-tridesmethyltramadol (M4) is m/z 222.5.[7]
-
-
Quantification:
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A calibration curve should be prepared using authentic standards of tramadol and its metabolites (if commercially available) in the same matrix as the samples.
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The concentration of each metabolite is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Visualizations
Metabolic Pathway of Tramadol to N,N,O-Tridesmethyltramadol
Caption: Metabolic pathway of tramadol to N,N,O-tridesmethyltramadol.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro tramadol metabolism analysis.
Conclusion
The in vitro metabolism of tramadol to N,N,O-tridesmethyltramadol is a complex, multi-step process involving several cytochrome P450 enzymes. While the initial steps of tramadol metabolism are well-characterized, there is a notable lack of quantitative kinetic data and definitive enzyme identification for the formation of the secondary and tertiary metabolites, including N,N,O-tridesmethyltramadol. The provided experimental protocol offers a robust framework for researchers to investigate this metabolic pathway further, generate the missing kinetic parameters, and elucidate the specific enzymes involved in the terminal steps of tramadol's biotransformation. Such studies are essential for a more complete understanding of tramadol's disposition and its clinical implications.
References
- 1. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]
- 5. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol, a widely prescribed analgesic, exerts its therapeutic effects through a complex interplay of its parent compound and various metabolites. While the pharmacology of its primary active metabolite, (+)-O-desmethyltramadol (M1), is well-documented, the activity of subsequent metabolites is less characterized. This technical guide provides an in-depth examination of the pharmacological profile of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol, also known as (+)-N,N,O-tridesmethyltramadol or M4. This document synthesizes available data on its receptor binding affinity and functional activity, offering a comprehensive resource for researchers in pharmacology and drug development.
The metabolism of tramadol is a critical determinant of its analgesic efficacy and side-effect profile. The initial O-demethylation of tramadol to O-desmethyltramadol (M1) is primarily mediated by the polymorphic enzyme CYP2D6. Subsequent N-demethylation steps, catalyzed by CYP3A4 and CYP2B6, lead to the formation of various other metabolites, including N,N,O-tridesmethyltramadol (M4). Understanding the pharmacological activity, or lack thereof, of these downstream metabolites is crucial for a complete picture of tramadol's mechanism of action and for the development of new analgesics with improved properties.
Core Findings at a Glance
The primary takeaway from in vitro studies is that This compound exhibits negligible activity at the human µ-opioid receptor . Research indicates that this metabolite, along with N-desmethyltramadol (M2) and N,N-didesmethyltramadol (M3), possesses only weak affinity for the µ-opioid receptor and demonstrates no agonistic activity.[1] This finding is significant as it suggests that the analgesic effects of tramadol are primarily mediated by its M1 metabolite, and further metabolism to M4 leads to a pharmacologically inactive compound in the opioid pathway.
Quantitative Pharmacological Data
To provide a comprehensive understanding of the structure-activity relationships of tramadol and its metabolites, the following tables summarize the available quantitative data for their interaction with the human µ-opioid receptor.
Table 1: µ-Opioid Receptor Binding Affinities of Tramadol and its Metabolites
| Compound | Ki (nM) |
| (+/-)-Tramadol | 2400[1] |
| (+)-O-Desmethyltramadol ((+)-M1) | 3.4[1] |
| (-)-O-Desmethyltramadol ((-)-M1) | 240[1] |
| (+/-)-N-Desmethyltramadol (M2) | >10,000[1] |
| (+/-)-N,N-Didesmethyltramadol (M3) | >10,000[1] |
| (+/-)-N,N,O-Tridesmethyltramadol (M4) | >10,000 [1] |
| (+/-)-N,O-Didesmethyltramadol (M5) | 100[1] |
Table 2: Functional Activity (GTPγS Binding) of Tramadol and its Metabolites at the µ-Opioid Receptor
| Compound | Efficacy (Emax) |
| (+)-O-Desmethyltramadol ((+)-M1) | Agonist[1] |
| (-)-O-Desmethyltramadol ((-)-M1) | Agonist[1] |
| (+/-)-N-Desmethyltramadol (M2) | No stimulatory effect[1] |
| (+/-)-N,N-Didesmethyltramadol (M3) | No stimulatory effect[1] |
| (+/-)-N,N,O-Tridesmethyltramadol (M4) | No stimulatory effect [1] |
| (+/-)-N,O-Didesmethyltramadol (M5) | Agonist[1] |
Signaling Pathways and Metabolism
The following diagrams illustrate the metabolic pathway of tramadol and the experimental workflow for assessing opioid receptor activity.
References
An In-depth Technical Guide on the Core Mechanism of Action of CAS 1235568-21-4 ((+)-O-Desmethyl-N,N-bisdesmethyl Tramadol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 1235568-21-4 is (+)-O-Desmethyl-N,N-bisdesmethyl tramadol, a known metabolite of the centrally acting analgesic, tramadol.[1][2][3] Also referred to as N,N,O-Tridesmethyltramadol or Tramadol Metabolite M4, this molecule is the result of sequential demethylation of the parent drug. Understanding the mechanism of action of such metabolites is crucial for a comprehensive pharmacological profile of the parent compound, including its efficacy and potential side effects. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of the core mechanism of action of this compound, with a focus on its interaction with key biological targets.
Core Mechanism of Action
The primary mechanism of action of the parent compound, tramadol, is bimodal, involving weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin (SERT) and norepinephrine (NET). Consequently, the pharmacological activity of its metabolites is typically assessed at these same targets.
Based on available in-vitro studies, this compound appears to be a largely inactive metabolite of tramadol.
Interaction with the µ-Opioid Receptor
Seminal research by Gillen et al. (2000) characterized the affinity and efficacy of various tramadol metabolites at the cloned human µ-opioid receptor. Their findings are critical to understanding the opioid activity of this compound (referred to as M4 in the study).
Quantitative Data: µ-Opioid Receptor Binding and Functional Activity
| Compound | Binding Affinity (Ki) at human µ-opioid receptor | Functional Activity ([³⁵S]GTPγS Binding) |
| This compound (M4) | > 10 µM | No stimulatory effect |
Data sourced from Gillen et al. (2000).
The high Ki value (> 10 µM) indicates a very weak affinity for the µ-opioid receptor. Furthermore, the lack of a stimulatory effect in the [³⁵S]GTPγS binding assay suggests that even if binding occurs, it does not lead to receptor activation and the subsequent signaling cascade. This is in stark contrast to other tramadol metabolites, such as O-desmethyltramadol (M1), which exhibit high affinity and agonist activity at the µ-opioid receptor. Another source corroborates this, stating that N,N,O-tridesmethyltramadol is "entirely without opioid activity".[2]
Interaction with Serotonin and Norepinephrine Transporters
A comprehensive literature search did not yield any specific quantitative data (e.g., Ki or IC50 values) for the binding affinity or inhibitory activity of this compound at the serotonin transporter (SERT) or the norepinephrine transporter (NET). The existing research on the monoamine transporter activity of tramadol metabolites has primarily focused on O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5).
Given the lack of evidence for its activity at these key transporters, it is presumed that this compound does not significantly contribute to the serotonin and norepinephrine reuptake inhibition observed with tramadol administration.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide, based on the study by Gillen et al. (2000).
µ-Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the human µ-opioid receptor.
-
Cell Line: Chinese hamster ovary (CHO) cells stably transfected with the cloned human µ-opioid receptor.
-
Radioligand: [³H]naloxone, a potent opioid antagonist.
-
Procedure:
-
Membranes from the transfected CHO cells were prepared.
-
A competitive inhibition binding assay was performed by incubating the cell membranes with a fixed concentration of [³H]naloxone and varying concentrations of the test compound (this compound).
-
The incubation was carried out under both high and low salt conditions to assess agonist/antagonist properties.
-
After reaching equilibrium, the bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined from the resulting concentration-response curves.
-
The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
-
Objective: To assess the functional activity (agonism) of the compound at the human µ-opioid receptor.
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor stimulates the binding of GTP (or its non-hydrolyzable analog, [³⁵S]GTPγS) to the Gα subunit of the G-protein.
-
Procedure:
-
Membranes from CHO cells expressing the human µ-opioid receptor were used.
-
The membranes were incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.
-
The reaction was allowed to proceed for a defined period.
-
The amount of [³⁵S]GTPγS bound to the G-proteins was measured by separating the membrane-bound radioactivity from the free radioactivity via filtration.
-
The data was analyzed to determine the potency (EC50) and efficacy (Emax) of the compound in stimulating [³⁵S]GTPγS binding, relative to a known full agonist.
-
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of Tramadol to its metabolite M4.
Caption: Lack of significant interaction with the µ-opioid receptor.
Caption: Workflow for determining µ-opioid receptor binding affinity.
The available scientific evidence strongly indicates that this compound (CAS 1235568-21-4) is a pharmacologically inactive metabolite of tramadol at the µ-opioid receptor. Its binding affinity is negligible, and it does not produce any agonistic effect. While the parent compound, tramadol, and some of its other metabolites have known activity at the serotonin and norepinephrine transporters, there is currently a lack of published data to suggest that this compound has any significant interaction with these monoamine transporters. Therefore, based on the current body of scientific literature, the core mechanism of action of this compound is characterized by a lack of significant activity at the primary targets of its parent drug. Further research would be required to definitively rule out any other potential pharmacological effects.
References
An In-depth Technical Guide on the Enzymatic Pathways for N,N-bisdesmethyl tramadol Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic pathways leading to the formation of N,N-bisdesmethyl tramadol, a secondary metabolite of the synthetic analgesic tramadol. This document details the key cytochrome P450 (CYP) enzymes involved, summarizes available quantitative kinetic data, outlines experimental protocols for studying these pathways, and provides visualizations of the metabolic and regulatory processes.
Introduction
Tramadol is a centrally acting analgesic used for the management of moderate to moderately severe pain. Its therapeutic effect is attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of the reuptake of norepinephrine and serotonin. The pharmacological activity of tramadol is significantly influenced by its extensive metabolism in the liver, which is primarily mediated by the cytochrome P450 (CYP) enzyme system. This metabolism results in the formation of several metabolites, including the pharmacologically active O-desmethyltramadol (M1) and the inactive N-desmethyltramadol (M2). Further metabolism of M2 leads to the formation of N,N-bisdesmethyl tramadol (M3). Understanding the enzymatic pathways involved in the formation of M3 is crucial for a complete characterization of tramadol's metabolic fate and for assessing potential drug-drug interactions.
Enzymatic Pathways of N,N-bisdesmethyl tramadol Formation
The formation of N,N-bisdesmethyl tramadol (M3) is a two-step N-demethylation process originating from the parent drug, tramadol.
Step 1: Formation of N-desmethyltramadol (M2)
The initial step involves the N-demethylation of tramadol to form N-desmethyltramadol (M2). This reaction is primarily catalyzed by two key cytochrome P450 isoforms: CYP2B6 and CYP3A4 [1][2][3]. These enzymes are highly expressed in the liver and are responsible for the metabolism of a wide range of xenobiotics.
Step 2: Formation of N,N-bisdesmethyl tramadol (M3)
The secondary metabolite, N,N-bisdesmethyl tramadol (M3), is subsequently formed through the N-demethylation of M2. The same enzymes responsible for the initial N-demethylation of tramadol, CYP2B6 and CYP3A4 , also catalyze this second N-demethylation step[4]. M3 is considered a minor metabolite, accounting for a small fraction of the overall metabolism of tramadol[5].
Concurrent to the N-demethylation pathway, tramadol is also O-demethylated by CYP2D6 to form O-desmethyltramadol (M1), the primary active metabolite responsible for the opioid-like analgesic effects of tramadol[6][7]. Further metabolism of these primary metabolites leads to a complex profile of secondary and tertiary metabolites.
Quantitative Data on Enzymatic Reactions
The following table summarizes the available quantitative kinetic data for the key enzymatic reactions in the tramadol metabolic pathway leading to M3. It is important to note that while kinetic parameters for the initial demethylation steps of tramadol are available, specific kinetic data for the conversion of N-desmethyltramadol (M2) to N,N-bisdesmethyl tramadol (M3) are not well-documented in the reviewed literature.
| Substrate | Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| cis-Tramadol | O-desmethyl-tramadol (M1) | CYP2D6 (high-affinity) | 116 | Not Specified | [5] |
| cis-Tramadol | N-desmethyl-tramadol (M2) | CYP2B6/CYP3A4 (high-affinity) | 1021 | Not Specified | [5] |
| Tramadol | O-desmethyltramadol (ODT) | Recombinant CYP2D61 | 116 | Not Specified | [8] |
| Tramadol | O-desmethyltramadol (ODT) | Recombinant CYP2D62 | Not Specified | Not Specified | [8] |
| Tramadol | O-desmethyltramadol (ODT) | Recombinant CYP2D610 | Not Specified | Not Specified | [8] |
| Tramadol | O-desmethyltramadol (ODT) | Recombinant CYP2D617 | Not Specified | Not Specified | [8] |
Note: The intrinsic clearance (Vmax/Km) of tramadol to O-desmethyltramadol was found to be significantly different among various CYP2D6 alleles, with CYP2D62 showing higher and CYP2D610 and 17 showing lower clearance compared to CYP2D61[8].
Visualized Pathways and Workflows
Enzymatic Pathway for N,N-bisdesmethyl tramadol Formation
Caption: Metabolic pathway of tramadol to N,N-bisdesmethyl tramadol.
Experimental Workflow for In Vitro Metabolism Assay
Caption: General workflow for in vitro tramadol metabolism studies.
Regulation of CYP2B6 and CYP3A4 Expression
Caption: PXR and CAR signaling pathways regulating CYP expression.
Experimental Protocols
This section provides a detailed methodology for an in vitro experiment to characterize the formation of N,N-bisdesmethyl tramadol using recombinant human CYP enzymes.
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of N-desmethyltramadol (M2) from tramadol and N,N-bisdesmethyl tramadol (M3) from M2 by recombinant human CYP2B6 and CYP3A4.
Materials:
-
Recombinant human CYP2B6 and CYP3A4 enzymes (e.g., in baculovirus-infected insect cell microsomes)
-
Cytochrome P450 reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Tramadol hydrochloride
-
N-desmethyltramadol (M2) standard
-
N,N-bisdesmethyl tramadol (M3) standard
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the incubation mixture)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of tramadol, M2, and M3 in a suitable solvent (e.g., methanol or water).
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare the incubation mixture containing the recombinant CYP enzyme, cytochrome P450 reductase, and buffer.
-
-
Enzyme Kinetic Assay:
-
For the determination of Km and Vmax for the conversion of tramadol to M2:
-
In a 96-well plate, add the incubation mixture.
-
Add varying concentrations of tramadol (e.g., 0.5 µM to 1000 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined linear time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).
-
-
For the determination of Km and Vmax for the conversion of M2 to M3:
-
Follow the same procedure as above, but use M2 as the substrate at varying concentrations.
-
-
-
Sample Processing:
-
Seal the 96-well plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of M2 and M3.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy) for tramadol, M2, M3, and the internal standard.
-
Generate a standard curve for M2 and M3 using known concentrations of the standards.
-
-
Data Analysis:
-
Quantify the concentrations of M2 and M3 in the experimental samples using the standard curve.
-
Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Conclusion
The formation of N,N-bisdesmethyl tramadol is a secondary metabolic pathway mediated by CYP2B6 and CYP3A4, following the initial N-demethylation of tramadol. While this metabolite is considered minor, a thorough understanding of its formation is essential for a complete picture of tramadol's disposition. The provided experimental protocol offers a framework for researchers to further investigate the kinetics of this pathway. Future studies are warranted to establish definitive kinetic parameters for the conversion of N-desmethyltramadol to N,N-bisdesmethyl tramadol and to explore the clinical implications of this metabolic route, particularly in the context of polypharmacy and genetic polymorphisms of the involved CYP enzymes.
References
- 1. SMPDB [smpdb.ca]
- 2. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]
- 5. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymorphic CYP2D6 mediates O-demethylation of the opioid analgesic tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETICS AND DISPOSITION | Semantic Scholar [semanticscholar.org]
- 8. In vitro comparative analysis of metabolic capabilities and inhibitory profiles of selected CYP2D6 alleles on tramadol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Proposed Stereospecific Synthesis of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a significant metabolite of the widely used analgesic, Tramadol. Its stereospecific synthesis is of considerable interest for pharmacological studies and the development of new therapeutic agents. This technical guide outlines a proposed stereospecific synthetic pathway for this compound, based on established chemical transformations used for structurally related compounds. The proposed route involves a strategic sequence of a Mannich reaction, a stereoselective Grignard addition, O-demethylation, and a final deprotection step to yield the target molecule with high enantiomeric purity. Detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams generated using Graphviz are provided to facilitate the practical implementation of this synthesis.
Introduction
Tramadol is a centrally acting analgesic with a complex mode of action involving both opioid and non-opioid mechanisms. It is metabolized in the liver to several metabolites, including O-desmethyltramadol (M1) and N-desmethyltramadol (M2). The N,O-didesmethyltramadol (M5) is also a known active metabolite.[1] The specific enantiomer, this compound, represents a primary amine analog of the active O-desmethyl metabolite. The stereospecific synthesis of this compound is crucial for evaluating its unique pharmacological profile and therapeutic potential.
Proposed Stereospecific Synthetic Pathway
The proposed synthetic strategy aims to control the stereochemistry at the two chiral centers of the cyclohexyl ring. This is envisioned to be achieved through a diastereoselective Mannich reaction followed by a stereoselective Grignard reaction, or through chiral resolution of a key intermediate. The overall proposed pathway is depicted below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of Tramadol and its analogs. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of 2-((Dibenzylamino)methyl)cyclohexan-1-one
This step involves the Mannich reaction of cyclohexanone with paraformaldehyde and dibenzylamine.
Methodology:
-
To a round-bottom flask, add cyclohexanone (1.0 eq.), dibenzylamine (1.0 eq.), and paraformaldehyde (1.2 eq.).
-
Add ethanol as the solvent and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Stereoselective Grignard Reaction
This crucial step establishes the desired stereochemistry through a chiral ligand-mediated Grignard addition.
Methodology:
-
Prepare the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve the chiral ligand (e.g., (-)-sparteine or a TADDOL-derived ligand) in anhydrous toluene at -78°C.
-
Slowly add the Grignard reagent to the chiral ligand solution and stir for 30 minutes.
-
Add a solution of 2-((dibenzylamino)methyl)cyclohexan-1-one (from Step 1) in anhydrous toluene dropwise to the reaction mixture at -78°C.
-
Allow the reaction to proceed for 12-24 hours at -78°C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the diastereomeric mixture by column chromatography to isolate the desired (1R,2R) isomer.
Step 3: O-Demethylation
The methoxy group is cleaved to yield the free phenol.
Methodology:
-
Dissolve the product from Step 2 in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78°C and slowly add a solution of boron tribromide (BBr3) in dichloromethane (2.0 eq.).
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
Step 4: N,N-Debenzylation
The final step involves the removal of the two benzyl groups from the nitrogen atom via catalytic hydrogenation.
Methodology:
-
Dissolve the product from Step 3 in methanol.
-
Add Palladium on activated carbon (10 wt. % Pd).
-
Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr hydrogenator.
-
Shake the reaction vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or preparative HPLC.
Data Presentation
The following tables summarize the key parameters and expected outcomes for each synthetic step, based on analogous reactions reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | Mannich Reaction | Cyclohexanone, Dibenzylamine, Paraformaldehyde, HCl (cat.) | Ethanol | Reflux | 4-6 h | 70-85% |
| 2 | Grignard Reaction | 3-Methoxyphenylmagnesium bromide, Chiral Ligand | Toluene/THF | -78°C | 12-24 h | 50-70% (of desired diastereomer) |
| 3 | O-Demethylation | Boron Tribromide | Dichloromethane | -78°C to RT | 14 h | 80-95% |
| 4 | N,N-Debenzylation | H₂, Pd/C | Methanol | Room Temp. | 24-48 h | 85-95% |
Visualization of Workflows and Relationships
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthetic and purification steps.
Figure 2: Logical workflow for the synthesis and purification of the target compound.
Stereocontrol in the Grignard Reaction
The key to the stereospecificity of this synthesis lies in the chiral ligand-mediated Grignard reaction. The chiral ligand coordinates to the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the ketone from a specific face, leading to the preferential formation of one diastereomer.
Figure 3: Conceptual diagram of the stereoselective Grignard reaction.
Conclusion
This technical guide presents a comprehensive and plausible stereospecific synthetic route to this compound. While this pathway is based on well-established chemical principles and analogous syntheses, the optimization of each step, particularly the stereoselective Grignard reaction, will be critical for achieving high yields and enantiomeric purity. The selection of an appropriate chiral ligand and reaction conditions for the Grignard addition will be a key area for experimental investigation. Successful implementation of this proposed synthesis will provide valuable access to this important Tramadol analog for further pharmacological and clinical research.
References
A Technical Guide to the Physicochemical Properties of Tramadol's Tertiary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol, a centrally acting analgesic, undergoes extensive metabolism in the body, leading to a cascade of metabolites with varying pharmacological activities. While the primary and secondary metabolites, particularly O-desmethyltramadol (M1), have been the focus of much research, the physicochemical properties and biological activities of its tertiary metabolites remain less characterized. This technical guide provides a comprehensive overview of the known physicochemical properties of tramadol's tertiary metabolites, details relevant experimental protocols for their determination, and explores their known interactions with signaling pathways. This information is critical for a deeper understanding of tramadol's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.
Tramadol Metabolism: A Pathway to Tertiary Metabolites
Tramadol is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, leading to the formation of primary, secondary, and tertiary metabolites. The metabolic cascade is initiated by O- and N-demethylation.
The key tertiary metabolite identified is N,N,O-tridesmethyltramadol, sometimes referred to as M4. This metabolite is formed through the further demethylation of secondary metabolites.
An In-depth Technical Guide on the Exploratory Studies of N,N,O-Tridesmethyltramadol Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,O-tridesmethyltramadol, a tertiary metabolite of the atypical analgesic tramadol, has been a subject of scientific inquiry to fully characterize the pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the current understanding of N,N,O-tridesmethyltramadol's activity, with a focus on its interaction with opioid receptors and monoamine transporters. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the metabolic and signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug metabolism, and analgesic drug development.
Introduction
Tramadol is a centrally acting analgesic with a dual mechanism of action, involving weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[1] Its analgesic effect is, in part, attributed to its primary active metabolite, O-desmethyltramadol (M1). However, tramadol undergoes extensive metabolism in the liver, leading to the formation of several other metabolites, including N-desmethyltramadol (M2), N,N-didesmethyltramadol (M3), N,O-didesmethyltramadol (M5), and the tertiary metabolite, N,N,O-tridesmethyltramadol (M4).[2] Understanding the pharmacological activity of each metabolite is crucial for a complete comprehension of tramadol's overall therapeutic and toxicological profile. This guide focuses specifically on the exploratory studies conducted to elucidate the activity of N,N,O-tridesmethyltramadol.
Metabolic Pathway of Tramadol to N,N,O-Tridesmethyltramadol
N,N,O-tridesmethyltramadol is formed through a series of demethylation reactions from the parent tramadol molecule. The metabolic cascade leading to its formation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.
The pathway can be summarized as follows:
-
N-demethylation: Tramadol is first N-demethylated by CYP2B6 and CYP3A4 to form N-desmethyltramadol (M2).[2]
-
O-demethylation: Subsequently, M2 can be O-demethylated by CYP2D6 to form N,O-didesmethyltramadol (M5).
-
Further N-demethylation: Finally, M5 undergoes another N-demethylation step to yield N,N,O-tridesmethyltramadol (M4).
Figure 1: Metabolic conversion of tramadol to N,N,O-tridesmethyltramadol.
Pharmacological Activity at Opioid Receptors
Exploratory studies have consistently demonstrated that N,N,O-tridesmethyltramadol possesses negligible activity at opioid receptors. This is in stark contrast to the primary active metabolite of tramadol, O-desmethyltramadol (M1), which exhibits significant affinity and agonist activity at the µ-opioid receptor.
Quantitative Data: Opioid Receptor Binding Affinity
The binding affinity of N,N,O-tridesmethyltramadol for the human µ-opioid receptor has been quantified in competitive radioligand binding assays. The results indicate a very low affinity for this receptor.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| N,N,O-tridesmethyltramadol (M4) | Human µ-opioid | > 10 µM | [3] |
| O-desmethyltramadol (M1) | Human µ-opioid | 0.0021 µM | |
| Tramadol | Human µ-opioid | 2.4 µM |
Table 1: Comparative Binding Affinities at the Human µ-Opioid Receptor.
Functional Activity at Opioid Receptors
In addition to its low binding affinity, N,N,O-tridesmethyltramadol has been shown to lack functional agonist activity at the µ-opioid receptor. Studies utilizing [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism, have demonstrated no stimulatory effect by N,N,O-tridesmethyltramadol.
| Compound | Receptor | Functional Assay | Activity | Reference |
| N,N,O-tridesmethyltramadol (M4) | Human µ-opioid | [³⁵S]GTPγS binding | No stimulatory effect | [3] |
| O-desmethyltramadol (M1) | Human µ-opioid | [³⁵S]GTPγS binding | Agonist |
Table 2: Functional Activity at the Human µ-Opioid Receptor.
Activity at Monoamine Transporters
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines the general procedure for determining the binding affinity of a test compound to opioid receptors using a competitive radioligand binding assay.
Figure 2: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the opioid receptor of interest (e.g., CHO cells stably transfected with the human µ-opioid receptor).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone) and varying concentrations of the unlabeled test compound (N,N,O-tridesmethyltramadol). Non-specific binding is determined in the presence of a high concentration of a potent unlabeled opioid ligand.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This protocol describes the general procedure for assessing the functional agonist or antagonist activity of a test compound at G-protein coupled receptors (GPCRs) like the opioid receptors.
Figure 3: General workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the receptor of interest.
-
Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl₂, NaCl, and a fixed concentration of guanosine diphosphate (GDP).
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS. Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of the test compound to determine the potency (EC₅₀) and efficacy (Emax) of the compound.
Conclusion
The available exploratory studies on the activity of N,N,O-tridesmethyltramadol indicate that it is a pharmacologically inactive metabolite with respect to opioid receptor-mediated effects. Its low affinity and lack of functional agonism at the µ-opioid receptor suggest that it does not contribute to the analgesic properties of tramadol. While its activity at monoamine transporters remains to be fully elucidated through direct experimental investigation, current understanding of the structure-activity relationships of tramadol and its metabolites suggests that significant activity is unlikely. Further research focusing on the in vitro and in vivo characterization of N,N,O-tridesmethyltramadol's interaction with a broader range of pharmacological targets would provide a more complete picture of its potential physiological role. This technical guide serves as a foundational resource for such future investigations.
References
The Cytochrome P450-Mediated N,N-Bisdesmethylation of Tramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol is a centrally acting analgesic with a complex metabolic profile, the understanding of which is crucial for predicting its efficacy and potential for drug-drug interactions. A key metabolic pathway is the sequential N-demethylation of tramadol, ultimately leading to the formation of N,N-didesmethyltramadol. This technical guide provides an in-depth exploration of the role of cytochrome P450 (CYP) enzymes in this N,N-bisdesmethylation process, presenting available quantitative data, detailed experimental protocols for in vitro analysis, and visual representations of the metabolic pathways and experimental workflows.
Tramadol is primarily metabolized in the liver, with the initial N-demethylation to N-desmethyltramadol (M2) being catalyzed by CYP3A4 and CYP2B6.[1][2][3] This primary metabolite, M2, subsequently undergoes a second N-demethylation step to form N,N-didesmethyltramadol (M3), a process also mediated by CYP3A4 and CYP2B6.[1] While the primary metabolic pathways of tramadol, particularly O-demethylation to the active metabolite O-desmethyltramadol (M1) by CYP2D6, have been extensively studied, the kinetics of the secondary N,N-bisdesmethylation step are less well-characterized. This guide synthesizes the available information to provide a comprehensive overview for researchers in drug metabolism and development.
Cytochrome P450 Isoforms in Tramadol N,N-Bisdesmethylation
The N,N-bisdesmethylation of tramadol is a two-step process, with both steps being primarily mediated by CYP2B6 and CYP3A4.[1][2]
-
Step 1: N-demethylation of Tramadol to N-desmethyltramadol (M2) : This initial step is a major pathway in tramadol metabolism and is carried out by both CYP2B6 and CYP3A4. The relative contribution of each enzyme can vary depending on individual patient factors, including genetics and co-administered medications.
-
Step 2: N-demethylation of N-desmethyltramadol (M2) to N,N-didesmethyltramadol (M3) : The secondary metabolite M2 serves as a substrate for a further N-demethylation reaction, also catalyzed by CYP2B6 and CYP3A4, to produce M3.[1]
Quantitative Data on Tramadol Metabolism
Table 1: Population Pharmacokinetic Parameters for Tramadol and its Metabolites
| Parameter | Value | Population | Reference |
| Tramadol Apparent Clearance (CL/F) | 16.9 L/hr (Wild Type) | Healthy Korean Subjects | [4] |
| Tramadol Apparent Clearance (CL/F) | 11.0 L/hr (CYP2D610/10) | Healthy Korean Subjects | [4] |
| O-desmethyltramadol (M1) Apparent Clearance (CLM/F) | 4.11 L/hr (Wild Type) | Healthy Korean Subjects | [4] |
| O-desmethyltramadol (M1) Apparent Clearance (CLM/F) | 1.94 L/hr (CYP2D610/10) | Healthy Korean Subjects | [4] |
| Tramadol Apparent Clearance (CL/F) | 0.00604 L/h | Older Patients | [5] |
| O-desmethyltramadol (ODT) Apparent Clearance (CLm) | 0.143 L/h | Older Patients | [5] |
Table 2: In Vitro Intrinsic Clearance of Tramadol Metabolites
| Substrate | Species | In Vitro System | Intrinsic Clearance (CLint) (μL/min/mg microsomal protein) | Reference |
| O-desmethyltramadol (M1) | Canine | Liver Microsomes | 22.8 | [6] |
| O-desmethyltramadol (M1) | Common Brush-tailed Possum | Liver Microsomes | 47.6 | [6] |
Experimental Protocols
This section outlines a detailed methodology for a typical in vitro experiment to determine the kinetic parameters of tramadol metabolism. This protocol can be adapted to specifically investigate the N,N-bisdesmethylation of N-desmethyltramadol.
Objective:
To determine the Michaelis-Menten kinetics (Km and Vmax) of the conversion of N-desmethyltramadol (M2) to N,N-didesmethyltramadol (M3) by recombinant human CYP2B6 and CYP3A4.
Materials:
-
Recombinant human CYP2B6 and CYP3A4 enzymes co-expressed with cytochrome P450 reductase
-
N-desmethyltramadol (M2) substrate
-
N,N-didesmethyltramadol (M3) analytical standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the incubation mixture)
Experimental Workflow Diagram:
Caption: Experimental workflow for in vitro kinetic analysis.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of N-desmethyltramadol (M2) in a suitable solvent (e.g., methanol or water) and serially dilute to achieve a range of concentrations for the kinetic assay (e.g., 0.5 to 500 µM).
-
Prepare working solutions of the recombinant CYP enzymes and the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, the recombinant CYP enzyme, and the desired concentration of the M2 substrate.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This will precipitate the protein and stop the enzymatic activity.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of N,N-didesmethyltramadol (M3) formed.[7][8][9][10]
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for M3 and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standards of M3 to quantify the concentration of the metabolite in the experimental samples.
-
Calculate the initial velocity (v) of M3 formation at each substrate (M2) concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Signaling Pathways and Logical Relationships
The metabolic cascade of tramadol N,N-bisdesmethylation can be visualized as a direct signaling pathway, where the product of one enzymatic reaction becomes the substrate for the next.
Metabolic Pathway of Tramadol N,N-Bisdesmethylation:
References
- 1. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]
- 2. Evaluation of the Effect of CYP2D6 Genotypes on Tramadol and O-Desmethyltramadol Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. dovepress.com [dovepress.com]
- 5. Population Pharmacokinetic Model for Tramadol and O-desmethyltramadol in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic clearance rate of O-desmethyltramadol (M1) by glucuronide conjugation and phase I metabolism by feline, canine and common brush-tailed possum microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol in Human Plasma
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol, a tertiary metabolite of Tramadol, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was developed to support pharmacokinetic and drug metabolism studies, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Tramadol is a widely prescribed centrally acting analgesic used for moderate to severe pain.[1] It undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP3A4, and CYP2B6, leading to the formation of numerous metabolites.[2][3][4] The main metabolic pathways are O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2).[5] Further metabolism can lead to secondary and tertiary metabolites, including O-Desmethyl-N,N-bisdesmethyl Tramadol (M6).
While the pharmacology of the primary metabolites is well-studied, understanding the disposition of downstream metabolites like M6 is crucial for a complete characterization of Tramadol's metabolic profile and its potential contribution to the overall pharmacological or toxicological effects. This note provides a detailed protocol for a robust LC-MS/MS method designed for the specific and sensitive quantification of the (+)-enantiomer of M6 in human plasma.
Experimental
-
This compound reference standard
-
This compound-d3 (Internal Standard, IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 4.0 min |
Table 2: MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temp. | 550 °C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
The MRM transitions were optimized by infusing standard solutions of the analyte and internal standard.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
|---|---|---|---|
| This compound | 220.3 | 157.1 | 25 |
| (Quantifier) | |||
| This compound | 220.3 | 121.1 | 30 |
| (Qualifier) |
| This compound-d3 (IS) | 223.3 | 160.1 | 25 |
Protocols
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its deuterated internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions using 50:50 acetonitrile:water to create calibration standards and quality control (QC) spiking solutions.
-
Calibration Curve & QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 0.1 - 100 ng/mL) and QC samples (Low, Mid, High).
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of precipitation solution (Acetonitrile containing the internal standard, e.g., at 10 ng/mL).
-
Vortex vigorously for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Results and Discussion
This method demonstrates high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and IS. The chromatographic peak shape was excellent, and the total run time of 4.0 minutes allows for high-throughput analysis.
The method was validated over a linear range of 0.1 ng/mL to 100 ng/mL. The representative validation data below illustrates the method's performance.
Table 4: Representative Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
|---|
| this compound | 0.1 - 100 | Linear, 1/x² weighting | > 0.998 |
Table 5: Representative Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low QC | 0.3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| Mid QC | 10 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| High QC | 80 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
(Note: Data shown are representative acceptance criteria for a typical bioanalytical method validation.)
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient tool for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting high-throughput clinical and preclinical studies, enabling a more comprehensive understanding of Tramadol's metabolic fate.
Visualizations
Metabolic Pathway of Tramadol
References
Application Notes and Protocols for the Analytical Standard of N,N,O-Tridesmethyltramadol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the analytical standard of N,N,O-tridesmethyltramadol, a tertiary metabolite of the synthetic opioid analgesic, tramadol. While specific validated methods for N,N,O-tridesmethyltramadol are not extensively published due to its status as a minor metabolite, this guide outlines a proposed methodology adapted from established analytical techniques for tramadol and its primary metabolites.
Introduction
N,N,O-tridesmethyltramadol is a downstream metabolite in the biotransformation of tramadol. The metabolic pathway primarily involves O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2).[1][2] Subsequent demethylation steps can lead to the formation of N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5), which can be further metabolized to N,N,O-tridesmethyltramadol (M4).[1][2] Unlike the parent drug and its primary active metabolite M1, N,N,O-tridesmethyltramadol is considered to be without significant opioid activity.[3] Accurate analytical methods are crucial for comprehensive pharmacokinetic and toxicological studies of tramadol.
Proposed Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and selective LC-MS/MS method for the simultaneous quantification of tramadol and its key metabolites, including a proposed approach for N,N,O-tridesmethyltramadol, in biological matrices such as human plasma or urine.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction workflow is recommended for cleaning up biological samples and concentrating the analytes of interest.
Caption: Solid-Phase Extraction (SPE) Workflow for Sample Preparation.
Liquid Chromatography (LC) Parameters
The following table outlines the proposed starting conditions for the chromatographic separation. These parameters should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
Detection is proposed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tramadol | 264.2 | 58.1 | 15 |
| O-desmethyltramadol (M1) | 250.2 | 58.2 | 15 |
| N-desmethyltramadol (M2) | 250.2 | 44.0 | 20 |
| N,N,O-tridesmethyltramadol (M4) * | 222.2 | 58.1 | 15 |
| Internal Standard (e.g., Tramadol-d6) | 270.2 | 64.1 | 15 |
Note: The precursor and product ions for N,N,O-tridesmethyltramadol are predicted and would require experimental confirmation using a certified analytical standard.
Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines. The following table summarizes key validation parameters and their typical acceptance criteria, based on methods for related compounds.[4][5]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; analyte response identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%. |
| Precision (Intra- and Inter-assay %CV) | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Bias) | Within ± 15% (± 20% at LOQ) |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed. |
Tramadol Metabolic Pathway
The following diagram illustrates the major metabolic pathways of tramadol, leading to the formation of N,N,O-tridesmethyltramadol.
Caption: Major Metabolic Pathways of Tramadol.
Summary of Quantitative Data from Literature for Related Analytes
While specific quantitative data for N,N,O-tridesmethyltramadol is scarce, the following table presents a summary of reported validation parameters for the analysis of tramadol and its primary metabolites in human urine and plasma, which can serve as a benchmark for the proposed method.
| Analyte | Matrix | Method | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Tramadol | Urine | GC-MS | 10 | 10-1000 | [4] |
| O-desmethyltramadol | Urine | GC-MS | 10 | 10-1000 | [4] |
| N-desmethyltramadol | Urine | GC-MS | 20 | 10-1000 | [4] |
| Tramadol | Plasma | LC-MS/MS | 1 | 1-1000 | [6] |
| O-desmethyltramadol | Plasma | LC-MS/MS | 1 | 1-500 | [6] |
| Tramadol | Plasma | HPLC-FL | 0.1 µg/mL | Not specified | [7] |
| O-desmethyltramadol | Plasma | HPLC-FL | 0.05 µg/mL | Not specified | [7] |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the development of a validated analytical method for N,N,O-tridesmethyltramadol. The successful implementation of this methodology will rely on the availability of a certified reference standard and thorough in-house validation to establish performance characteristics. This will enable researchers and drug development professionals to conduct more complete metabolic profiling and pharmacokinetic assessments of tramadol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]
- 3. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Protocol for Solid-Phase Extraction of Tramadol and its Metabolites from Urine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to moderately severe pain. It is extensively metabolized in the liver via N- and O-demethylation and conjugation, primarily glucuronidation. The major metabolites include O-desmethyltramadol (M1), which is pharmacologically active, and N-desmethyltramadol (M2). Accurate quantification of tramadol and its metabolites in urine is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies.
This document provides a detailed protocol for the solid-phase extraction (SPE) of tramadol and its metabolites from human urine. The protocol incorporates an enzymatic hydrolysis step to cleave glucuronide conjugates, allowing for the determination of total (free and conjugated) drug concentrations. A mixed-mode cation exchange (MCX) SPE method is described, which offers high selectivity and recovery for these basic compounds.
Experimental Protocol
This protocol is divided into two main stages: Enzymatic Hydrolysis of Glucuronide Conjugates and Solid-Phase Extraction.
Enzymatic Hydrolysis of Glucuronide Conjugates
This step is necessary to cleave the glucuronic acid moiety from the metabolites, enabling their extraction and analysis.
Materials:
-
Urine sample
-
β-glucuronidase from Patella vulgata (or a recombinant equivalent)
-
0.2 M Acetate buffer (pH 5.0)
-
Internal Standard (IS) solution (e.g., Tramadol-d6, O-desmethyltramadol-d3)
-
Heating block or water bath
Procedure:
-
Pipette 1.0 mL of the urine sample into a labeled glass test tube.
-
Add 50 µL of the internal standard solution.
-
Add 500 µL of 0.2 M acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution (e.g., 5,000-10,000 units/mL). The optimal enzyme concentration may need to be determined based on the specific enzyme batch and sample matrix.[1]
-
Vortex the mixture gently for 10 seconds.
-
Incubate the sample at 60-65°C for 1-2 hours to ensure complete hydrolysis.
-
Allow the sample to cool to room temperature before proceeding to the SPE step.
Solid-Phase Extraction (SPE)
This procedure utilizes a mixed-mode cation exchange (MCX) SPE cartridge, which retains the basic analytes through both reversed-phase and strong cation exchange mechanisms.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
1% Formic acid in water
-
Elution solvent: 5% Ammonium hydroxide in methanol (freshly prepared)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.[2]
-
Sample Loading: Load the entire pre-treated urine sample from the hydrolysis step onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).[2]
-
Washing:
-
Elution:
-
Place clean collection tubes in the SPE manifold.
-
Elute the analytes from the cartridge by adding 1 mL of freshly prepared 5% ammonium hydroxide in methanol.
-
Collect the eluate at a slow flow rate (approximately 1 mL/minute).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., LC-MS/MS).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes typical quantitative data for the recovery and sensitivity of the method for tramadol and its major metabolites. Values can vary based on the specific analytical instrumentation and SPE product used.
| Analyte | Recovery (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Tramadol | > 90% | 1.0 - 5.0 | 5.0 - 25.0 |
| O-desmethyltramadol (M1) | > 85% | 1.0 - 5.0 | 5.0 - 25.0 |
| N-desmethyltramadol (M2) | > 80% | 2.0 - 10.0 | 10.0 - 50.0 |
Data compiled from multiple sources for illustrative purposes.[3][4][5]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the solid-phase extraction of tramadol and its metabolites from urine.
Caption: Workflow for SPE of Tramadol Metabolites from Urine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for the Chiral Separation of Tramadol and its N-desmethyl Metabolite
Introduction
Tramadol is a centrally acting synthetic opioid analgesic used for treating moderate to severe pain. It is administered as a racemic mixture of its two enantiomers, (+)-(1R,2R)-tramadol and (-)-(1S,2S)-tramadol.[1] The enantiomers and their metabolites exhibit different pharmacological profiles. For instance, (+)-tramadol primarily inhibits serotonin reuptake, while (-)-tramadol inhibits norepinephrine reuptake.[1] Tramadol is extensively metabolized in the liver, primarily through O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2).[2] The M1 metabolite is pharmacologically active, with a significantly higher affinity for µ-opioid receptors than the parent compound.[3]
Given the stereoselective metabolism and pharmacological activity, methods that can separate and quantify the individual enantiomers of tramadol and its metabolites are crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[4][5] This document provides detailed application notes and protocols for the chiral separation of tramadol and its N-desmethyl metabolite using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Section 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
HPLC using chiral stationary phases (CSPs) is a robust and widely used technique for the enantioselective analysis of tramadol and its metabolites. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.
Application Note 1: Enantioselective Analysis in Plasma by LC-MS/MS
This method allows for the simultaneous quantification of the enantiomers of tramadol, O-desmethyltramadol (M1), and N-desmethyltramadol (M2) in plasma, offering high sensitivity and selectivity suitable for pharmacokinetic studies.[2][6]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Instrumentation | HPLC with Tandem Mass Spectrometry (LC-MS/MS)[2] | HPLC with Tandem Mass Spectrometry (LC-MS/MS)[6] |
| Chiral Column | Chiralpak® AD (250 x 4.6 mm, 10 µm)[2][7] | Chiralpak® AD (size not specified)[6] |
| Mobile Phase | n-Hexane / Ethanol (95.5:4.5, v/v) + 0.1% Diethylamine[2] | Methyl t-butyl ether (details not specified) |
| Flow Rate | 1.0 mL/min[7] | Not specified |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS), ESI+, MRM |
| Quantitation Limit | Tramadol & M1: 0.5 ng/mL; M2: 0.1 ng/mL[2] | Total Tramadol: 0.2 ng/mL; Unbound Tramadol: 0.5 ng/mL[6] |
| Linearity Range | Not specified | Total Tramadol: 0.2-600 ng/mL; M1/M2: 0.1-300 ng/mL[6] |
| Sample Matrix | Rat Plasma[2] | Human Plasma[6] |
| Sample Preparation | Liquid-Liquid Extraction | Ultrafiltration followed by Liquid-Liquid Extraction[6] |
Experimental Protocol 1: LC-MS/MS Analysis of Tramadol and Metabolites in Plasma
This protocol is based on the methodology for analyzing tramadol, M1, and M2 enantiomers in plasma.[2][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma in a clean centrifuge tube, add the internal standard solution.
-
Add 100 µL of 2M NaOH to basify the sample.[7]
-
Add 1 mL of extraction solvent (e.g., dichloromethane/isopropanol, 85:15, v/v).[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 x g for 8 minutes to separate the layers.[7]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[7]
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. HPLC-MS/MS Analysis
-
HPLC System: Agilent 1100 series or equivalent.[7]
-
Mass Spectrometer: API 2000 triple-quadrupole MS or equivalent.[7]
-
Mobile Phase: n-Hexane / Ethanol (95.5:4.5, v/v) with 0.1% Diethylamine.[2]
-
Flow Rate: 1.0 mL/min (isocratic).[7]
-
Injection Volume: 20 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for each enantiomer of tramadol, N-desmethyltramadol, O-desmethyltramadol, and the internal standard. For example, for tramadol, the transition could be m/z 264 -> 58.[3]
-
Section 2: Chiral Separation by Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) using cyclodextrins as chiral selectors in the background electrolyte (BGE) is an effective alternative for the enantiomeric separation of tramadol and its metabolites.[8] This technique offers high separation efficiency and low consumption of reagents.
Application Note 2: Enantioselective Analysis in Urine by CZE
This method achieves baseline resolution of the enantiomers of tramadol and its major metabolites (M1, M2) simultaneously, making it suitable for metabolism and excretion studies in urine samples.[8][9]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Instrumentation | Capillary Zone Electrophoresis (CZE) System[8] | Capillary Zone Electrophoresis (CZE) System[9] |
| Capillary | Fused silica, dimensions not specified | Fused silica, dimensions not specified |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5)[8][10] | 50 mM Phosphate buffer (pH 2.5)[9] |
| Chiral Selector | 75 mM Methyl-β-Cyclodextrin[8][10] | 5 mM Carboxymethylated-β-Cyclodextrin (CMB)[9] |
| Additives | 220 mM Urea, 0.05% (w/v) Hydroxypropylmethyl cellulose[8][10] | None |
| Voltage | Not specified | Not specified |
| Temperature | Not specified | Not specified |
| Detection | UV Detection (wavelength not specified) | UV Detection (wavelength not specified) |
| Analysis Time | Not specified | < 30 minutes[9] |
| Sample Matrix | Generic[8] | Urine[9] |
| Sample Preparation | Not applicable | Double Liquid-Liquid Extraction[9] |
Experimental Protocol 2: CZE Analysis of Tramadol and Metabolites in Urine
This protocol is adapted from methodologies for the simultaneous stereoselective analysis of tramadol and its metabolites by CE.[8][9][10]
1. Sample Preparation (Double Liquid-Liquid Extraction)
-
Take 200 µL of urine sample.[9]
-
Perform a double liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the collected organic phases to dryness.
-
Reconstitute the residue in the background electrolyte or a suitable buffer for injection.
2. Capillary Electrophoresis Analysis
-
CE System: P/ACE System 5500 (Beckman) or equivalent.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length ~50 cm).
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and finally the background electrolyte.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 75 mM methyl-β-CD, 220 mM urea, and 0.05% (w/v) hydroxypropylmethyl cellulose.[8][10]
-
Sample Injection: Hydrodynamic injection (e.g., 5 seconds at 0.5 psi).
-
Separation Voltage: Apply a constant voltage (e.g., +20 kV).
-
Temperature: Maintain the capillary temperature at 25°C.
-
Detection: Monitor the UV absorbance at a suitable wavelength (e.g., 214 nm).
Section 3: Visual Workflows
Visual diagrams help clarify the logical steps in the analytical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of unbound tramadol, O-desmethyltramadol and N-desmethyltramadol in plasma by ultrafiltration and LC-MS/MS: application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Enantiomeric separation of tramadol hydrochloride and its metabolites by cyclodextrin-mediated capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous stereoselective analysis by capillary electrophoresis of tramadol enantiomers and their main phase I metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
Application Notes & Protocols: Detection of N,N,O-tridesmethyltramadol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of N,N,O-tridesmethyltramadol, a secondary metabolite of the synthetic opioid tramadol, using Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for N,N,O-tridesmethyltramadol are not widely published, the protocols outlined below are adapted from established and validated GC-MS methods for the parent drug, tramadol, and its primary metabolites, O-desmethyltramadol (ODT) and N-desmethyltramadol (NDT).[1][2][3][4] These methods can serve as a strong foundation for the development and validation of a specific assay for N,N,O-tridesmethyltramadol.
Introduction
Tramadol is a widely used analgesic that undergoes extensive metabolism in the body.[4][5] The primary metabolic pathways are O- and N-demethylation, leading to the formation of active and inactive metabolites.[4][5] N,N,O-tridesmethyltramadol is a secondary metabolite formed through further demethylation of the primary metabolites.[5] Monitoring tramadol and its full range of metabolites is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. GC-MS is a robust and reliable analytical technique for the separation and identification of these compounds in various biological matrices.[6][7] Due to the polar nature of the metabolites containing hydroxyl and amine groups, derivatization is a critical step to improve their volatility and chromatographic performance for GC-MS analysis.[8][9]
Metabolic Pathway of Tramadol
The metabolic conversion of tramadol to N,N,O-tridesmethyltramadol involves multiple enzymatic steps, primarily mediated by cytochrome P450 enzymes. Understanding this pathway is essential for interpreting analytical results.
Caption: Metabolic pathway of tramadol to N,N,O-tridesmethyltramadol.
Experimental Protocols
The following protocols describe the necessary steps for the analysis of N,N,O-tridesmethyltramadol in biological samples, including sample preparation, derivatization, and GC-MS analysis.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required sensitivity. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used and effective for extracting tramadol and its metabolites.[1][4][6]
a) Protocol for Liquid-Liquid Extraction (LLE) from Urine [1][2]
-
Sample Collection: Collect 1 mL of urine in a clean glass tube.
-
Internal Standard (IS) Spiking: Add an appropriate internal standard (e.g., proadifen, medazepam) to the sample.[1][2]
-
Alkalinization: Adjust the pH of the urine sample to a basic range (pH 9-10) by adding a suitable buffer, such as 0.1 M sodium carbonate.[1]
-
Extraction: Add 4 mL of an extraction solvent mixture, such as ethyl acetate/diethyl ether (1:1, v/v).[1]
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 40°C.
-
Reconstitution: The dried residue is now ready for the derivatization step.
b) Protocol for Solid-Phase Extraction (SPE) from Blood/Plasma [3][6]
-
Sample Pre-treatment: To 1 mL of plasma or whole blood, add an appropriate internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol and a suitable buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include deionized water followed by a mild organic solvent.
-
Analyte Elution: Elute the analytes of interest using an appropriate elution solvent, such as a mixture of isopropanol and ethyl acetate with a small percentage of ammonium hydroxide.[8]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is prepared for derivatization.
Derivatization
Derivatization is essential to increase the volatility and thermal stability of the polar metabolites for GC analysis. Silylation is a common and effective derivatization technique.[8][10]
Protocol for Silylation [8][9]
-
Reagent Addition: To the dried extract, add 50-100 µL of a silylating agent. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][9][10]
-
Incubation: Cap the vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.[8][9]
-
Cooling: Allow the sample to cool to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point for method development. Optimization will be required for the specific instrument and column used.
a) Chromatographic Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | RTX-50 (Crossbonded 50% phenyl-50% methyl polysiloxane), 15m x 0.25mm x 0.25 µm film thickness, or similar non-polar/mid-polar capillary column.[11] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Injection Mode | Splitless injection.[7][8] |
| Injection Volume | 1-2 µL.[1][8] |
| Injector Temperature | 250-280°C.[8] |
| Oven Program | Initial temperature of 100°C, hold for 1-3 minutes, then ramp at 10-20°C/min to 300°C and hold for 3-5 minutes.[8] |
b) Mass Spectrometer Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan for qualitative confirmation.[7][8][11] |
| Transfer Line Temp | 280-300°C. |
| Ion Source Temp | 230°C. |
| Quadrupole Temp | 150°C. |
| Monitored Ions (m/z) | To be determined by analyzing a standard of N,N,O-tridesmethyltramadol. For tramadol, a characteristic ion is m/z 58.[7] The derivatized metabolite will have a different fragmentation pattern that needs to be established. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the GC-MS analysis of tramadol and its primary metabolites. These can be used as target values for the method validation of N,N,O-tridesmethyltramadol.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range (ng/mL) | r² | LOQ (ng/mL) |
| Tramadol | Urine | 10 - 1000 | >0.99 | 10 |
| O-desmethyltramadol | Urine | 10 - 1000 | >0.99 | 10 |
| N-desmethyltramadol | Urine | 20 - 1000 | >0.99 | 20 |
| Tramadol | Blood | 5 - 1000 | >0.999 | 2.24 |
Data compiled from multiple sources.[2][3]
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| Tramadol | Urine | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 |
| O-desmethyltramadol | Urine | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 |
| N-desmethyltramadol | Urine | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 |
Data from El-Sayed et al. (2013).[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical steps involved in the GC-MS analysis of N,N,O-tridesmethyltramadol.
Caption: Overall experimental workflow for GC-MS analysis.
Caption: Logical steps in the analytical procedure.
Conclusion
The protocols and data presented provide a robust starting point for the development of a validated GC-MS method for the detection and quantification of N,N,O-tridesmethyltramadol. Researchers should perform in-house validation to ensure the method is suitable for their specific application and instrumentation, including the determination of characteristic mass fragments for the derivatized N,N,O-tridesmethyltramadol. Careful optimization of sample preparation, derivatization, and instrument parameters will be key to achieving the desired sensitivity, selectivity, and accuracy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. baes.uc.pt [baes.uc.pt]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A Gas Chromatography-Mass Spectrometry Method to Determine Tramadol Abuse Using Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. laurentian.ca [laurentian.ca]
- 9. researchgate.net [researchgate.net]
- 10. idc-online.com [idc-online.com]
- 11. nyc.gov [nyc.gov]
Application Notes and Protocols for the Bioanalytical Method Validation of Tramadol Metabolite M4
Introduction
Tramadol is a widely prescribed centrally acting analgesic used for the treatment of moderate to severe pain. It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, resulting in several metabolites.[1] While the main active metabolite, O-desmethyltramadol (M1), has been extensively studied, other minor metabolites such as N,N,O-tridesmethyltramadol (M4) are also formed.[2][3] Understanding the pharmacokinetic profile of these minor metabolites is crucial for a comprehensive evaluation of tramadol's disposition and potential drug-drug interactions.
This document provides a detailed protocol for a validated bioanalytical method for the quantification of the tramadol metabolite M4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of Tramadol to M4
Tramadol is metabolized through a series of demethylation steps to form the M4 metabolite. The initial N-demethylation of tramadol is catalyzed by CYP2B6 and CYP3A4 to form N-desmethyltramadol (M2). Concurrently, O-demethylation by CYP2D6 leads to the formation of O-desmethyltramadol (M1).[1] M1 and M2 can undergo further demethylation to form N,O-didesmethyltramadol (M5) and N,N-didesmethyltramadol (M3), respectively. Subsequently, M5 or M3 can be further metabolized to yield N,N,O-tridesmethyltramadol (M4).[1][2]
Figure 1: Metabolic pathway of tramadol to N,N,O-tridesmethyltramadol (M4).
Experimental Workflow
The bioanalytical method involves sample preparation using protein precipitation, followed by chromatographic separation using a C18 column and detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.
Figure 2: Experimental workflow for the bioanalytical method of tramadol M4.
Detailed Protocols
Materials and Reagents
-
Tramadol M4 reference standard
-
Internal Standard (IS): Tramadol-d6 or a structurally similar compound not present in the matrix.
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solutions Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the M4 reference standard and the IS in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the M4 stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution in 50:50 (v/v) methanol:water to the desired concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube (except for the blank matrix).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[4][5]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | M4: m/z 222.5 -> [Product Ion]*IS: To be determined based on the selected standard |
Note: The specific product ion for M4 needs to be determined by infusing a standard solution of the M4 metabolite into the mass spectrometer and optimizing the collision energy. A potential product ion could be m/z 58, which is a common fragment for tramadol and its metabolites, though this would need experimental verification.[6] A study has identified the precursor ion for M4 as m/z 222.5361 [M+H]+.[2]
Method Validation
The bioanalytical method should be validated according to the FDA or other relevant regulatory guidelines. The following parameters should be assessed:
Linearity
The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentration levels.
Table 1: Representative Linearity Data for Tramadol M4
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| M4 | 0.5 - 100 | ≥ 0.99 |
Note: This is representative data based on the linearity of other tramadol metabolites. The actual range may vary.
Precision and Accuracy
The precision (as percent relative standard deviation, %RSD) and accuracy (as percent bias) of the method should be evaluated by analyzing QC samples at low, medium, and high concentrations on three different days.
Table 2: Representative Intra- and Inter-Day Precision and Accuracy Data for Tramadol M4
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Note: This is representative data based on the validation of other tramadol metabolites. The actual values may vary.[7]
Recovery
The extraction recovery of M4 from the plasma matrix should be determined by comparing the peak areas of extracted samples with those of unextracted standards at low, medium, and high concentrations.
Table 3: Representative Recovery Data for Tramadol M4
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 1.5 | > 85% |
| Medium | 50 | > 85% |
| High | 80 | > 85% |
Note: This is representative data based on the recovery of other tramadol metabolites.[8]
Stability
The stability of M4 in plasma should be evaluated under various conditions to ensure the integrity of the samples during handling and storage.
Table 4: Representative Stability Data for Tramadol M4 in Human Plasma
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Bias) |
| Bench-top Stability | 8 hours | Room Temp | ± 15% |
| Freeze-Thaw Stability (3 cycles) | 3 cycles | -80°C to RT | ± 15% |
| Long-term Stability | 30 days | -80°C | ± 15% |
| Post-preparative Stability | 24 hours | 4°C | ± 15% |
Note: This is representative data based on the stability of other tramadol metabolites.[7][8]
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of a bioanalytical method for the quantification of the tramadol metabolite M4 in human plasma using LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies and other research applications in the field of drug metabolism and clinical pharmacology. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reliable data for a better understanding of tramadol's metabolic profile.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 7. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Tramadol and its Metabolite in Human Plasma by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Tramadol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol is a widely prescribed synthetic opioid analgesic used for the treatment of moderate to severe pain. Its analgesic effect is attributed to both the parent drug and its primary metabolite, O-desmethyltramadol (M1).[1] Understanding the metabolic fate of tramadol is crucial for clinical pharmacology, toxicology, and drug development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for the comprehensive identification and quantification of tramadol and its extensive network of phase I and phase II metabolites.[2][3] This application note provides detailed protocols and data for the analysis of tramadol and its metabolites in biological matrices using LC-HRMS.
Tramadol Metabolism
Tramadol undergoes extensive metabolism in the liver, primarily through O- and N-demethylation and conjugation reactions. The O-demethylation to the pharmacologically active metabolite M1 is catalyzed by the cytochrome P450 enzyme CYP2D6.[1] N-demethylation to N-desmethyltramadol (M2) is mediated by CYP2B6 and CYP3A4.[1][4] These phase I metabolites can be further metabolized to secondary metabolites such as N,O-didesmethyltramadol (M5) and subsequently undergo phase II conjugation reactions (glucuronidation and sulfation) before excretion, predominantly via the kidneys.[1][5]
Below is a diagram illustrating the primary metabolic pathways of tramadol.
Experimental Protocols
A generalized workflow for the analysis of tramadol and its metabolites from biological samples is depicted below. Specific protocols for sample preparation and LC-HRMS analysis follow.
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
This protocol is a simple and rapid method for plasma sample preparation.[6]
-
To 0.2 mL of human plasma in a microcentrifuge tube, add 0.2 mL of 7% perchloric acid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Collect the supernatant and inject a portion into the LC-HRMS system.
Protocol 2: Sample Preparation from Human Urine using Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol offers a high enrichment factor for the analysis of tramadol and its metabolites in urine.[7]
-
Take a 5 mL urine sample and dilute it with 5 mL of distilled water.
-
Centrifuge the diluted sample at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Prepare a mixture of an appropriate extraction solvent (e.g., a higher density water-immiscible solvent) and a disperser solvent (e.g., methanol).
-
Rapidly inject this mixture into the urine sample.
-
A cloudy solution will form. Centrifuge to separate the phases.
-
Collect the sedimented phase containing the extracted analytes for LC-HRMS analysis.
Protocol 3: Liquid Chromatography
The following are example LC conditions for the separation of tramadol and its metabolites.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)[6] | HyPURITY C18 (150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.2% (v/v) trifluoroacetic acid in water[6] | Water with 0.2% formic acid[7] |
| Mobile Phase B | Acetonitrile[6] | Methanol[7] |
| Gradient | Isocratic: 10% B[6] | Isocratic: 35% B[7] |
| Flow Rate | 1 mL/min[6] | 0.5 mL/min[7] |
| Column Temperature | 45°C[6] | Not specified |
| Injection Volume | Not specified | 10 µL |
Protocol 4: High-Resolution Mass Spectrometry
The following are example HRMS conditions for the detection of tramadol and its metabolites.
| Parameter | Condition 1 | Condition 2 |
| Mass Spectrometer | Ion Trap Mass Spectrometer[6] | LC-MS/MS with ESI[7] |
| Ionization Mode | Electrospray Positive Ionization (ESI+)[6] | Electrospray Ionization (ESI)[7] |
| Scan Mode | Selected Ion Monitoring (SIM)[6] | Not specified |
| Monitored Ions (m/z) | Tramadol: 264, O-desmethyltramadol: 250[6] | Tramadol: 264.2, M1: 250.3758, M2: 250.3124, M5: 236.4475[7] |
| Spray Voltage | Not specified | 4525 V[7] |
| Capillary Temperature | Not specified | 350°C[7] |
| Sheath Gas Pressure | Not specified | 55 psi[7] |
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS methods for the analysis of tramadol and its metabolites.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Tramadol | Plasma | 2-300 | 2 | [6] |
| O-desmethyltramadol | Plasma | 2-300 | 2 | [6] |
| Tramadol | Plasma | 2.5-500 | 2.5 | [8] |
| O-desmethyltramadol (M1) | Plasma | 1.25-500 | 1.25 | [8] |
| N-desmethyltramadol (M2) | Plasma | 5-500 | 5 | [8] |
| Tramadol | Urine | 0.1-160 | 0.1 | [7] |
| Tramadol | Plasma | 1-400 | 1 | [9] |
| Tramadol | Urine | 10-16000 | 10 | [9] |
Table 2: Accuracy, Precision, and Recovery
| Analyte | Matrix | Concentration Levels | Accuracy (%) | Precision (RSD %) | Recovery (%) | Reference |
| Tramadol | Plasma | LLOQ | 5.1 | <10.9 | 96 | [6] |
| O-desmethyltramadol | Plasma | LLOQ | -9.9 to 10.4 | 6.7 to 10.1 | 96 | [6] |
| Tramadol | Urine | 5, 50, 150 ng/mL | 95.56-100.21 | 1.58-3.92 | 94.31-96.91 | [7] |
| Tramadol | Plasma | 3 concentrations | 98.2-100.1 | <10 | 61.6-62.9 | [9] |
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is an indispensable tool for the detailed analysis of tramadol and its metabolites. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable methods for the identification and quantification of these compounds in various biological matrices. The versatility of sample preparation techniques and the specificity of HRMS detection allow for comprehensive metabolic profiling, which is essential for understanding the pharmacology and toxicology of tramadol.
References
- 1. ClinPGx [clinpgx.org]
- 2. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Tramadol and Its Phase I and II Metabolites in Human Urine [mdpi.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Development and validation of a sensitive LC-MS method for the determination of tramadol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Separation of Tramadol and its N-demethylated Metabolite
Abstract
This application note provides a detailed protocol for the separation and quantification of tramadol and its primary N-demethylated metabolite, N-desmethyltramadol (NDT), using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The methodologies outlined are suitable for researchers in drug metabolism, pharmacokinetics, and forensic analysis. This document includes comprehensive experimental protocols, data presentation in tabular format for easy comparison of different methods, and a workflow diagram generated using Graphviz.
Introduction
Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to moderately severe pain. It is extensively metabolized in the liver, primarily through two major pathways: O-demethylation to O-desmethyltramadol (ODT), an active metabolite, and N-demethylation to N-desmethyltramadol (NDT). While ODT is a more potent µ-opioid receptor agonist, the quantification of NDT is crucial for comprehensive pharmacokinetic studies and in forensic toxicology to understand the metabolic profile of tramadol. This note details robust liquid chromatography methods for the effective separation and detection of tramadol and NDT in biological matrices.
Data Presentation
The following tables summarize various liquid chromatography conditions for the analysis of tramadol and its N-demethylated metabolite, compiled from multiple validated methods.
Table 1: HPLC and UPLC-MS/MS Conditions for Tramadol and N-desmethyltramadol Analysis
| Parameter | Method 1: HPLC-Fluorescence | Method 2: UPLC-MS/MS | Method 3: Chiral HPLC |
| Column | BDS-Hypersil-C18 (5µm, 250cm x 4.6mm)[1] | Purospher® STAR RP-18 endcapped (2 µm) Hibar® HR 50-2.1 mm ID | Lux Cellulose-4 (150 x 4.6 mm, 3 µm)[2] |
| Mobile Phase | Double gradient method[1] | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | Isocratic: 0.1% diethylamine in hexane and ethanol (96:4, v/v)[2] |
| Flow Rate | Not Specified | See gradient table | 0.7 mL/min[2] |
| Detector | Fluorescence Detector | Tandem Mass Spectrometer (ESI+) | Fluorescence Detector[2] |
| MRM Transitions | Not Applicable | Tramadol: m/z 264/58N-desmethyl-tramadol: m/z 250/44 | Not Applicable |
| Injection Volume | Not Specified | 5 µL | Not Specified |
| Column Temp. | Not Specified | 40 °C | Not Specified |
Table 2: Sample Preparation Techniques
| Method | Description | Matrix | Reference |
| Liquid-Liquid Extraction (LLE) | Extraction with diethyl ether-dichloromethane-butanol (5:3:2, v/v/v) followed by back extraction with sulfuric acid.[1] | Human Plasma | [1] |
| Protein Precipitation | Plasma proteins are precipitated using a 7% perchloric acid solution.[3] | Human Plasma | [3] |
| Solid Phase Extraction (SPE) | Oasis® mixed-mode cation exchange (MCX) cartridges (150 mg) are used for sample extraction.[2] | Wastewater | [2] |
Table 3: Method Validation Parameters
| Parameter | Method 1: UPLC-MS/MS (Urine) | Method 2: LC-MS/MS (Plasma) |
| Linearity Range | 25-1500 ng/mL | Tramadol: 12.5–1600 ng/mLNDT: 2.5–320 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | Tramadol: 12.5 ng/mLNDT: 2.5 ng/mL[4] |
| Accuracy | Not Specified | Intra-assay: 89.2–105.2%Inter-assay: 92.7–101.6% (for NDT)[4] |
| Precision (RSD) | Not Specified | Intra-assay: 3.4–7.9%Inter-assay: 3.2–6.3% (for NDT)[4] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for the Quantification of Tramadol and N-desmethyltramadol in Urine
This protocol is adapted from a validated method for the analysis of tramadol and its metabolites in urine.
1. Materials and Reagents:
-
Tramadol and N-desmethyltramadol analytical standards
-
Isotope-labeled internal standards
-
Milli-Q® water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation (In-house protocol suggested):
-
Urine samples should be prepared according to a validated in-house sample preparation protocol, which may include dilution and the addition of an internal standard.
3. Chromatographic Conditions:
-
Instrument: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Purospher® STAR RP-18 endcapped (2 µm) Hibar® HR 50-2.1 mm ID.
-
Mobile Phase A: 0.1% formic acid in Milli-Q® water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 2.0 0.3 5 95 3.0 0.3 5 95 3.1 0.3 95 5 | 5.0 | 0.3 | 95 | 5 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tramadol: m/z 264 → 58.
-
N-desmethyl-tramadol: m/z 250 → 44.
-
Protocol 2: Chiral HPLC for the Enantioselective Separation of Tramadol and its Metabolites
This protocol is based on a method for the enantiomeric separation of tramadol and its metabolites in wastewater samples.[2]
1. Materials and Reagents:
-
Tramadol and N-desmethyltramadol enantiomer standards
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
2. Sample Preparation (Solid Phase Extraction):
-
Condition a 150 mg Oasis® MCX cartridge.
-
Load the sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes.
3. Chromatographic Conditions:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm).[2]
-
Mobile Phase: Isocratic elution with 0.1% diethylamine in hexane and ethanol (96:4, v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection: Fluorescence detection (excitation and emission wavelengths should be optimized for the analytes).
Visualization
The following diagram illustrates the general experimental workflow for the analysis of tramadol and its N-demethylated metabolite.
Conclusion
The liquid chromatography methods detailed in this application note provide robust and reliable approaches for the separation and quantification of tramadol and its N-demethylated metabolite, N-desmethyltramadol. The choice between HPLC with fluorescence detection and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the biological matrix. The provided protocols and data tables serve as a valuable resource for researchers and scientists in the development and validation of their analytical methods for tramadol and its metabolites.
References
- 1. wjbphs.com [wjbphs.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"overcoming matrix effects in N,N,O-tridesmethyltramadol analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of N,N,O-tridesmethyltramadol and related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of N,N,O-tridesmethyltramadol?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[1][3] In the analysis of N,N,O-tridesmethyltramadol, matrix components like phospholipids, proteins, and salts can interfere with the ionization process, leading to erroneous results.[1][4]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte (N,N,O-tridesmethyltramadol) into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[4][5][6] Any deviation in the baseline signal indicates the retention time ranges where ion suppression or enhancement occurs.[6]
-
Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase).[3][4][7] The matrix effect can be calculated as a percentage.[7]
Q3: What is an acceptable range for matrix effects in a validated bioanalytical method?
A3: Ideally, the absolute matrix factor (the ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix) should be between 0.75 and 1.25.[1] The internal standard (IS) normalized matrix factor should be close to 1.0 to ensure that the IS is effectively compensating for the matrix effect.[1] Regulatory guidelines from agencies like the FDA and EMA provide specific criteria for the validation of bioanalytical methods, including the assessment of matrix effects.[8]
Troubleshooting Guide
Issue 1: Poor sensitivity and low analyte response.
This could be due to significant ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[4] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Optimize Chromatography: Modify your LC method to separate N,N,O-tridesmethyltramadol from co-eluting matrix components.[1] This can be achieved by changing the column, mobile phase composition, or gradient profile.
-
Use a Suitable Internal Standard: Employ a stable isotope-labeled (SIL) internal standard for N,N,O-tridesmethyltramadol if available. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][4]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[6][8]
Issue 2: High variability and poor reproducibility in quality control (QC) samples.
This may be caused by inconsistent matrix effects across different sample lots.
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Evaluate the matrix effect in at least six different lots of the biological matrix to understand the inter-subject variability.
-
Improve Extraction Consistency: Ensure your sample preparation method is robust and provides consistent recoveries across different samples. Techniques like HybridSPE, which specifically targets phospholipids, can offer improved consistency.[3][9]
-
Check for Carryover: Analyte or internal standard carryover from a previous high-concentration sample can lead to variability in subsequent analyses.[3] Ensure adequate rinsing of the injection port and column between samples.
Experimental Protocols
Protocol 1: Sample Preparation Method Comparison
This protocol outlines a comparison of three common sample preparation techniques to minimize matrix effects.
Objective: To determine the most effective sample preparation method for reducing matrix effects in the analysis of N,N,O-tridesmethyltramadol in human plasma.
Methods:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add 50 µL of 1M NaOH and 600 µL of an organic solvent mixture (e.g., ethyl acetate:hexane, 80:20 v/v) containing the internal standard.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase.[10]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).[11]
-
Load 100 µL of pre-treated plasma.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute.
-
Data Presentation: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 35% Ion Suppression | 15% Ion Suppression | <10% Ion Suppression |
| Recovery (%) | >90% | 85-95% | >95% |
| Process Time | ~15 minutes | ~30 minutes | ~45 minutes |
| Cost per Sample | Low | Moderate | High |
| Phospholipid Removal | Poor | Moderate | Excellent |
Note: The values presented are typical and may vary depending on the specific experimental conditions.
Visualizations
Workflow for Troubleshooting Matrix Effects
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Analysis of Tramadol Metabolites
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak shape for polar tramadol metabolites in your HPLC analyses.
Troubleshooting Guides
This section addresses common peak shape problems encountered during the analysis of polar compounds like tramadol and its metabolites.
Q1: My tramadol metabolite peaks are exhibiting significant tailing. What are the primary causes and how can I fix it?
A: Peak tailing is the most common issue when analyzing basic compounds like tramadol and its metabolites. It is typically characterized by an asymmetric peak with a drawn-out trailing edge.[1][2] The primary cause is secondary interactions between the polar, basic analytes and the stationary phase.[1]
Common Causes & Solutions:
-
Silanol Interactions: The most frequent cause is the interaction between protonated basic analytes (like tramadol metabolites) and ionized residual silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[1][3][4] This is especially problematic at a mid-range pH.[3]
-
Solution 1: Adjust Mobile Phase pH: Operating at a low pH (e.g., < 3) ensures that the residual silanol groups are fully protonated (Si-OH), minimizing ionic interactions with the positively charged analyte.[1]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for these secondary interactions and improves peak shape for basic compounds.[3][4]
-
Solution 3: Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[1][5]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or head can create active sites that cause tailing.[6][7] A void at the column inlet, which can result from high pH dissolving the silica, can also lead to peak deformation.[6][8]
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[4]
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.[4]
-
Q2: Why are my peaks fronting (showing a leading edge)?
A: Peak fronting, also known as a "shark fin" shape, is often related to the sample conditions or column issues.[6]
Common Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and move too quickly at the column inlet, causing fronting.[6]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[6] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Mass or Volume Overload: Injecting too high a concentration (mass overload) or too large a volume of sample can lead to fronting.[9]
-
Solution: Reduce the injection volume or dilute the sample concentration.[9]
-
-
Column Damage: A physical anomaly or void at the column inlet can disrupt the sample band, leading to fronting for all peaks.[9]
-
Solution: Replace the column and ensure proper system handling to avoid pressure shocks.[8]
-
Q3: My peaks are broad and poorly resolved. What should I investigate?
A: Broad peaks can significantly compromise resolution and sensitivity. The causes can range from chemical effects to issues with the HPLC system itself.[2]
Common Causes & Solutions:
-
Column Deterioration: Over time, columns can lose efficiency due to contamination or breakdown of the stationary phase, leading to broader peaks.[2]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening.[3]
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") to reduce dead volume.[3]
-
-
Mobile Phase Issues: A mobile phase composition that results in very long retention times can lead to peak broadening due to diffusion.
-
Solution: Adjust the mobile phase composition (e.g., increase the organic solvent percentage) to achieve a suitable retention factor (k).
-
-
Low Column Temperature: Operating at a very low temperature can slow down mass transfer, resulting in broader peaks.[10]
-
Solution: Increasing the column temperature can improve efficiency and lead to sharper peaks. However, be mindful of analyte stability at higher temperatures.[10]
-
FAQs: Optimizing Experimental Conditions
Q4: What type of HPLC column is best for analyzing polar tramadol metabolites?
A: For polar and basic compounds like tramadol and its metabolites, a modern, high-purity silica C18 or C8 column with effective end-capping is highly recommended.[4] These columns are designed to minimize residual silanol interactions, leading to superior peak shape for basic analytes.[4][11] Columns like the Thermo Fisher Scientific HyPURITY RP C18 have been successfully used for this purpose.[12]
Q5: How does mobile phase pH affect the peak shape of tramadol metabolites?
A: Mobile phase pH is a critical parameter. Since tramadol and its metabolites contain basic amine groups, their charge state is pH-dependent. Similarly, the silica stationary phase has silanol groups whose ionization is also pH-dependent.[3]
-
Low pH (2-3): At low pH, the basic analytes are protonated (positively charged), and the column's silanol groups are also protonated (neutral). This condition minimizes undesirable ionic interactions and generally produces sharp, symmetrical peaks.[1] Using an acidic modifier like formic acid or phosphoric acid is common.[5][12][13]
-
Mid pH (4-7): This range should often be avoided as the silanol groups become partially ionized (negatively charged), leading to strong secondary ionic interactions with the protonated basic analytes, causing significant peak tailing.[3]
-
High pH (>8): At high pH, the basic analytes may be neutral, which can also lead to good peak shape. However, this requires a pH-stable column, as traditional silica-based columns will dissolve at high pH.[6]
Q6: Which organic modifier, methanol or acetonitrile, is better for this analysis?
A: Both methanol and acetonitrile are used in the analysis of tramadol and its metabolites.[5][12] Acetonitrile often provides better peak efficiency (sharper peaks) and lower backpressure. However, the choice can also influence selectivity (the spacing between peaks). One study noted that a mobile phase of methanol and formic acid solution resulted in poor peak symmetry and a very short retention time.[13] In contrast, a mixture of acetonitrile and 0.1% formic acid provided a suitable retention time and peak shape.[13] The optimal choice should be determined during method development.
Data & Protocols
Table 1: Comparison of Mobile Phase Compositions for Tramadol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | Tramadol & Metabolites | Tramadol & O-desmethyl tramadol | Tramadol |
| Column | HyPURITY RP C18 (150 x 4.6 mm, 5 µm)[12] | RP-18 with C18 guard column[5] | Enable C18G (250 x 4.6 mm, 5 µm)[14] |
| Mobile Phase | 35:65 (v/v) CH₃OH : H₂O with 0.2% HCOOH[12] | Gradient of ortho-phosphoric acid, triethylamine, acetonitrile, and methanol[5] | 50:50 (v/v) 1% Glacial Acetic Acid : Acetonitrile[14] |
| Flow Rate | 0.5 mL/min[12] | Not specified | 1.0 mL/min[14] |
| Outcome | Optimum separation and sensitivity achieved for parent drug and its Phase I & II metabolites.[12] | Optimized method developed for determination in human plasma.[5] | Symmetric and well-resolved peaks for Tramadol and Paracetamol.[14] |
Detailed Experimental Protocol Example
This protocol is based on a validated method for the simultaneous determination of tramadol and its metabolites in human urine.[12]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: Thermo Fisher Scientific HyPURITY RP C18 (150 x 4.6 mm ID, 5 µm).[12]
-
Mobile Phase: A mixture of Methanol (CH₃OH) and Water (H₂O) in a 35:65 (v/v) ratio, with 0.2% Formic Acid (HCOOH) added.[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
-
Run Time: 10 minutes.[12]
-
Detection: Mass Spectrometry, with data acquisition from 2.5 to 10.0 minutes.[12]
-
Sample Preparation: Dispersive liquid–liquid microextraction (DLLME) was used for sample clean-up prior to LC-MS analysis.[12]
Visual Guides
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and solving common HPLC peak shape issues.
Mechanism of Peak Tailing for Basic Analytes
Caption: Cause of peak tailing: interaction between basic analytes and ionized silanols.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mastelf.com [mastelf.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. waters.com [waters.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. scholar.valpo.edu [scholar.valpo.edu]
- 14. gsconlinepress.com [gsconlinepress.com]
"troubleshooting low recovery of N,N-bisdesmethyl tramadol in SPE"
Technical Support Center: Solid-Phase Extraction (SPE)
Topic: Troubleshooting Low Recovery of N,N-bisdesmethyl tramadol
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions to help you resolve issues with the solid-phase extraction (SPE) of N,N-bisdesmethyl tramadol and other polar metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of N,N-bisdesmethyl tramadol so low and inconsistent?
Low recovery is often due to the polar and basic nature of N,N-bisdesmethyl tramadol (a secondary amine with a pKa around 9.89)[1]. Standard reversed-phase (e.g., C18) methods are often insufficient. The most common issues are:
-
Analyte Breakthrough: The analyte is too polar to be effectively retained by a purely hydrophobic sorbent and is lost during the sample loading or washing steps.
-
Irreversible Binding/Incomplete Elution: The analyte binds too strongly to the sorbent (e.g., through secondary interactions with silica) or the elution solvent is not strong enough to release it.
-
Incorrect pH: The pH of the sample and solvents is critical for retention and elution, especially when using ion-exchange mechanisms. If the pH is not optimized, the analyte may not be in the correct ionic state to bind to the sorbent[2][3].
Q2: What is the best type of SPE sorbent for N,N-bisdesmethyl tramadol?
For polar basic compounds like N,N-bisdesmethyl tramadol, a mixed-mode cation exchange (MCX) sorbent is highly recommended[4][5]. These sorbents provide two retention mechanisms:
-
Reversed-Phase: For hydrophobic interactions.
-
Cation Exchange: For strong electrostatic interactions with the positively charged amine group on the analyte[3][6].
This dual mechanism allows for aggressive washing steps to remove matrix interferences without losing the analyte, leading to higher recovery and cleaner extracts[7]. Polymeric mixed-mode sorbents are often preferred due to their stability over a wide pH range and resistance to drying[7][8].
Q3: How critical is pH control during the SPE procedure?
pH control is the most critical factor for a successful extraction using a mixed-mode cation exchange sorbent. The strategy involves a "catch and release" mechanism based on the analyte's pKa[2].
-
Loading Step: The sample pH should be adjusted to at least 2 units below the analyte's pKa (e.g., pH ≤ 6.0). This ensures the amine group is fully protonated (positively charged), allowing for strong binding to the negatively charged cation exchange sorbent.
-
Elution Step: The elution solvent should be basic, with a pH at least 2 units above the analyte's pKa (e.g., pH ≥ 12). This neutralizes the amine group, breaking the ionic bond and allowing the analyte to be eluted[2]. A common choice is 5% ammonium hydroxide in methanol or acetonitrile.
Q4: My sorbent bed dried out after conditioning. Do I need to start over?
If you are using a traditional silica-based sorbent (like C18), yes. Allowing the sorbent to dry after conditioning and before sample loading will deactivate the phase and lead to poor and erratic recovery[9]. However, if you are using a modern water-wettable polymeric sorbent (e.g., Oasis HLB, Strata-X), these are less susceptible to drying out and can often still provide good recovery even if they go dry momentarily[7][8]. It is always best practice to avoid letting the sorbent dry out.
In-Depth Troubleshooting Guide
If you are experiencing low recovery, follow this systematic guide to identify and resolve the issue. The first step is to perform an analyte-tracking experiment to determine where the loss is occurring.
Analyte Tracking Experiment
-
Prepare a simple solution of your N,N-bisdesmethyl tramadol standard in a clean matrix (e.g., deionized water).
-
Perform the entire SPE procedure.
-
Collect and save each fraction separately:
-
Flow-through from the Sample Loading step.
-
Each Wash fraction.
-
The final Elution fraction.
-
-
Analyze each fraction for the presence of your analyte. The results will point you to the problematic step as outlined in the table below.
Troubleshooting Matrix
| Symptom / Observation | Probable Cause | Recommended Solution |
| Analyte is in the Load Flow-through | 1. Inadequate Retention: The sorbent is not retaining the analyte. | • Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. This is the most likely solution. • Check Load pH: Ensure the sample pH is acidic (e.g., pH 6) to protonate the analyte for cation exchange[10]. • Slow Down Flow Rate: Reduce the sample loading flow rate to 1-2 mL/minute to allow sufficient interaction time between the analyte and the sorbent[3]. |
| 2. Column Overload: The mass of the sorbent is too low for the sample volume or analyte concentration. | • Increase Sorbent Bed Mass: Use a cartridge with more sorbent material. • Reduce Sample Volume: If possible, decrease the amount of sample loaded onto the cartridge[9]. | |
| Analyte is in the Wash Fraction | 1. Wash Solvent is too Strong: The wash step is prematurely eluting the analyte. | • Modify Wash Solvent: If using an organic wash (e.g., methanol), ensure the analyte is still ionically bound. An acidic modifier (e.g., 0.1% formic acid in methanol) can help. With MCX, you can often wash with 100% methanol without losing the analyte[7]. • Check Wash pH: Ensure the wash solution is acidic to keep the analyte charged and bound to the sorbent. |
| Analyte is Not in Flow-through, Wash, or Eluate (Irreversibly Bound) | 1. Elution Solvent is too Weak: The solvent is not strong enough to disrupt the analyte-sorbent interaction. | • Increase Elution Solvent Strength: Ensure the elution solvent is basic enough to neutralize the analyte. Use a fresh solution of 5% ammonium hydroxide in methanol or acetonitrile. • Increase Elution Volume: Use a larger volume of elution solvent and/or perform a second elution step. • Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit in the sorbent bed for 1-5 minutes before eluting. This can improve the efficiency of desorption[3]. |
| 2. Secondary Interactions: The analyte is binding to active sites on the sorbent (common with silica sorbents). | • Switch to a Polymeric Sorbent: Polymeric sorbents have fewer active sites and generally provide better recovery for basic compounds. | |
| Recovery is High but Results are Erratic | 1. Inconsistent Flow Rate: Variable pressure leads to channeling and inconsistent extraction. | • Use a vacuum or positive pressure manifold for consistent flow control. Avoid relying solely on gravity. |
| 2. Sorbent Bed Drying: The sorbent is drying out between steps. | • Do not allow the sorbent bed to go below the level of the liquid after the conditioning step and before the sample is loaded[9]. |
Experimental Protocols
Recommended Protocol: Mixed-Mode Cation Exchange SPE
This protocol is a robust starting point for extracting N,N-bisdesmethyl tramadol from aqueous samples like urine.
Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., 30 mg / 1 mL)
-
Reagents: Methanol, Deionized Water, Formic Acid, Ammonium Hydroxide
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of sample (e.g., urine), add an internal standard.
-
Dilute 1:1 with 2% formic acid in water to adjust the pH to < 6.0[10].
-
Vortex to mix.
-
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
-
Equilibration:
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, controlled rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1: Pass 1 mL of 0.1 M HCl or 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Pass 1 mL of methanol to remove hydrophobic interferences. Note: With a strong MCX sorbent, the analyte will remain ionically bound during this step[7].
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes to remove residual water and methanol.
-
-
Elution:
-
Apply 1-2 mL of freshly prepared 5% ammonium hydroxide in methanol.
-
Allow the solvent to soak in the sorbent bed for 1 minute before slowly passing it through to collect the eluate[3].
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Visualizations
Troubleshooting Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of MS/MS Parameters for (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS parameters for the analysis of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol, also known as N,O-didesmethyltramadol (NODMT).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, this compound typically forms a protonated molecule [M+H]⁺. The most commonly monitored transition involves the fragmentation of this precursor ion. Based on published literature, a common mass transition to monitor is m/z 236.1 → 218.4.[1] The precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 236.1, and a common product ion resulting from a neutral loss (e.g., water) has an m/z of 218.4.[1]
Q2: How do I optimize the collision energy (CE) for this metabolite?
A2: Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity. To optimize CE, perform an infusion experiment with a standard solution of this compound. While monitoring the precursor ion (m/z 236.1), ramp the collision energy across a range (e.g., 5-40 eV) and monitor the intensity of the desired product ion (m/z 218.4). The CE that yields the highest and most stable signal for the product ion should be selected for your method.
Q3: What are some common issues that can lead to poor signal intensity for this compound?
A3: Poor signal intensity can arise from several factors:
-
Suboptimal Ionization: Ensure the mobile phase composition is conducive to ESI+. The presence of a small amount of acid, such as formic acid (0.1-0.2%), can improve protonation and signal intensity.[2]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of the analyte.[3] Consider improving sample preparation (e.g., using solid-phase extraction) or chromatographic separation to mitigate this.[4]
-
Incorrect MS/MS Parameters: Non-optimized collision energy, cone voltage, or gas flows can lead to poor fragmentation or ion transmission. A systematic optimization of these parameters is crucial.
-
Analyte Instability: Although less common for this compound, ensure the stability of the analyte in the prepared samples.
Q4: Can I use the same MS/MS parameters for other Tramadol metabolites?
A4: While some parameters like source conditions might be similar, the specific precursor-product ion transitions and optimal collision energies will be different for each metabolite due to their different molecular weights and structures. For example, Tramadol is often monitored at m/z 264.2 → 58.2, and O-desmethyltramadol (M1) at m/z 250.2 → 58.2.[1][2][5] Each analyte requires its own specific parameter optimization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for Precursor Ion (m/z 236.1) | Inefficient ionization. | Acidify the mobile phase with 0.1-0.2% formic or acetic acid to promote protonation. Optimize source parameters like capillary voltage and gas flows. |
| Poor sample recovery during extraction. | Validate your extraction procedure. Consider alternative methods like solid-phase extraction (SPE) for cleaner samples and better recovery.[4] | |
| Analyte degradation. | Check the stability of your stock solutions and prepared samples. Store them at appropriate temperatures (e.g., -4°C or -20°C).[2] | |
| Low Intensity of Product Ion (m/z 218.4) | Suboptimal collision energy (CE). | Perform a CE optimization experiment by infusing a standard and ramping the CE to find the value that maximizes the product ion signal. |
| Incorrect collision gas pressure. | Ensure the collision gas (e.g., Argon) pressure is within the manufacturer's recommended range for your instrument. | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Improve chromatographic separation to resolve the analyte from interfering compounds. Enhance sample clean-up using techniques like SPE.[3] |
| Contaminated LC-MS system. | Flush the LC system and mass spectrometer to remove potential contaminants. | |
| Inconsistent or Unstable Signal | Fluctuations in ESI source. | Check for a stable spray. Clean and inspect the ESI probe and capillary. Ensure consistent mobile phase flow. |
| Poor chromatographic peak shape (e.g., tailing). | Tailing peaks can lead to inconsistent integration and signal variability. Investigate and address the cause of poor chromatography (see below).[6] | |
| Poor Chromatographic Peak Shape (Tailing, Splitting) | Secondary interactions with the column. | Ensure the mobile phase pH is appropriate for the analyte and column. Tailing can sometimes be reduced by adjusting the mobile phase composition or using a different column chemistry.[6] |
| Column contamination or void. | Flush the column or try replacing it with a new one.[6] |
Data Presentation
Table 1: Reported MS/MS Transitions for Tramadol and its Metabolites
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reference |
| Tramadol | 264.2 | 58.2 | [1][2][7] |
| O-desmethyltramadol (ODMT/M1) | 250.2 / 250.3 | 58.2 / 58.3 | [1][5] |
| N-desmethyltramadol (NDMT/M2) | 250.2 | 232.2 | [1] |
| This compound (NODMT) | 236.1 | 218.4 | [1] |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
-
Prepare a standard solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water).
-
Infuse the standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set up the MS method: Create a method in your instrument software to monitor the transition m/z 236.1 → 218.4.
-
Ramp the collision energy: Program the software to acquire data while ramping the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 40 eV) in discrete steps (e.g., 2 eV increments).
-
Analyze the results: Plot the intensity of the product ion (m/z 218.4) as a function of the collision energy.
-
Determine the optimal CE: The collision energy that produces the maximum, stable intensity for the product ion is the optimal value for your quantitative method.
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting Logic for Low Signal.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Ion Suppression in ESI-MS for Tramadol Metabolite Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the ESI-MS quantification of tramadol and its metabolites.
Troubleshooting Guides
This section offers a systematic approach to identifying and mitigating ion suppression in your analytical workflow.
Initial Assessment of Ion Suppression
Question: My signal intensity for tramadol and its metabolites is low or inconsistent. How can I determine if ion suppression is the cause?
Answer:
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Post-Column Infusion Experiment: This is a definitive method to visualize regions of ion suppression in your chromatogram.
-
Procedure: Continuously infuse a standard solution of tramadol and its metabolites post-column while injecting a blank, extracted matrix sample.
-
Interpretation: A drop in the baseline signal at the retention times of your analytes indicates the presence of co-eluting matrix components that are causing ion suppression.
-
-
Matrix Effect Evaluation: Quantify the extent of ion suppression.
-
Procedure: Compare the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the same analyte in a neat solution.
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Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Troubleshooting Decision Tree
If ion suppression is confirmed, follow this decision tree to identify and implement the most effective mitigation strategy.
Caption: Troubleshooting decision tree for addressing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing tramadol and its metabolites in biological matrices?
A1: Ion suppression in the ESI source is primarily caused by co-eluting endogenous matrix components from biological samples like plasma, urine, or tissue homogenates. These components can include phospholipids, salts, proteins, and other small molecules. These substances compete with the analytes (tramadol and its metabolites) for ionization, leading to a decreased signal intensity.[1]
Q2: Which sample preparation technique is most effective at reducing ion suppression for tramadol analysis?
A2: While protein precipitation (PPT) is a simple and fast technique, it is often associated with a higher degree of ion suppression compared to more rigorous methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1] The choice of method depends on the required sensitivity and the complexity of the matrix. For cleaner extracts and reduced matrix effects, SPE is often the preferred method.
Q3: How can I quantitatively assess the effectiveness of my sample preparation method in reducing matrix effects?
A3: You can calculate the Internal Standard (IS) Normalized Matrix Factor. A study using solid-phase extraction for tramadol reported an ISTD normalized matrix factor between 0.93 and 1.06, indicating minimal matrix effects.[2] Another study employing protein precipitation with a deuterated internal standard found a matrix factor of 100 ± 15% for tramadol.[3]
Q4: Can changing my chromatographic conditions help mitigate ion suppression?
A4: Yes, optimizing chromatographic separation is a powerful strategy. By modifying the gradient elution profile, changing the stationary phase, or adjusting the mobile phase composition, you can often separate the tramadol and its metabolites from the interfering matrix components, thereby reducing ion suppression.
Q5: What is the role of an internal standard in compensating for ion suppression?
A5: An internal standard (IS), particularly a stable isotope-labeled (SIL) internal standard like tramadol-d6, is crucial for accurate quantification in the presence of ion suppression.[3] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results. For the analysis of tramadol and its main metabolites, O-desmethyltramadol and N-desmethyltramadol, using their respective deuterated analogues is highly recommended.[4][5]
Data Presentation
The following tables summarize quantitative data related to the performance of different sample preparation methods and the impact of internal standards on the analysis of tramadol and its metabolites.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix | Internal Standard | Matrix Effect/Factor | Reference |
| Protein Precipitation (Methanol) | Tramadol | Human Plasma | Tramadol-d6 | 100 ± 15% | [3] |
| Solid-Phase Extraction (SPE) | Tramadol | Human Plasma | Venlafaxine | ISTD Normalized Matrix Factor: 0.93 - 1.06 | [2] |
| Liquid-Liquid Extraction (LLE) | Tramadol & Metabolites | Human Whole Blood | Tramadol-¹³C-d₃ & O-desmethyl-cis-tramadol-d₆ | No ion suppression/enhancement observed | [4][5] |
Table 2: Recovery of Tramadol and Metabolites with Various Extraction Methods
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Protein Precipitation | Tramadol | Human Plasma | >90% | [3] |
| Solid-Phase Extraction | Tramadol | Human Plasma | Not specified, but consistent | [2] |
| Liquid-Liquid Extraction | Tramadol | Human Plasma | 92% | [6] |
| Liquid-Liquid Extraction | O-desmethyltramadol | Human Plasma | 85% | [6] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Tramadol and Metabolites from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of tramadol.[2]
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Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of internal standard working solution (e.g., venlafaxine). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
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Analysis: Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) for Tramadol and Metabolites from Human Whole Blood
This protocol is based on a method for the enantioselective analysis of tramadol and its metabolites.[4][5]
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Sample Preparation: To 0.5 g of human whole blood, add the internal standards (e.g., tramadol-¹³C-d₃ and O-desmethyl-cis-tramadol-d₆).
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Alkalinization: Add a suitable volume of a basic solution (e.g., 1 M sodium hydroxide) to adjust the pH to approximately 11.
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Extraction: Add 3 mL of an organic solvent (e.g., a mixture of ethyl acetate and heptane). Vortex for 10 minutes.
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Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Transfer: Transfer the organic layer to a clean tube.
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Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase.
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Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Experimental Workflow for Tramadol Quantification
Caption: General experimental workflow for tramadol metabolite quantification.
Signaling Pathway of Ion Suppression in ESI-MS
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitation of the enantiomers of tramadol and its three main metabolites in human whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
"strategies to improve the limit of detection for N,N,O-tridesmethyltramadol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection (LOD) for N,N,O-tridesmethyltramadol.
Troubleshooting Guide: Improving the Limit of Detection (LOD)
This guide addresses common issues encountered during the analysis of N,N,O-tridesmethyltramadol and provides strategies to enhance detection limits.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / High LOD | Inefficient sample extraction and cleanup. | Optimize the sample preparation method. Consider Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge for effective analyte concentration and matrix removal.[1] For liquid-liquid extraction (LLE), test various organic solvents and pH conditions to maximize recovery. |
| Suboptimal ionization in the mass spectrometer. | For LC-MS/MS, ensure the mobile phase pH is conducive to the ionization of N,N,O-tridesmethyltramadol. The use of mobile phase additives like formic acid or ammonium acetate can significantly enhance ionization.[2] Consider post-column infusion of a weak acid to improve protonation in positive ion mode.[3] | |
| Low sensitivity of the analytical instrument. | For GC-MS, derivatization is crucial for improving the volatility and thermal stability of polar metabolites like N,N,O-tridesmethyltramadol. Silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acylation with propionic anhydride can yield derivatives with better chromatographic behavior and higher ionization efficiency.[1][4] | |
| High Background Noise | Matrix effects from the biological sample. | Implement a more rigorous sample cleanup protocol. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than liquid-liquid extraction (LLE). |
| Contamination from solvents or labware. | Use high-purity solvents (e.g., LC-MS grade) and thoroughly clean all glassware and equipment. Running a blank sample (matrix without the analyte) can help identify sources of contamination. | |
| Poor Chromatographic Peak Shape | Inappropriate column chemistry or mobile phase composition. | For LC-MS/MS, screen different reversed-phase columns (e.g., C18, C8) and hydrophilic interaction liquid chromatography (HILIC) columns. Optimize the mobile phase gradient and flow rate to achieve better peak symmetry and resolution. |
| Analyte degradation on the column. | For GC-MS, ensure complete derivatization to protect polar functional groups. In some cases, O-desmethyltramadol, a related metabolite, has been shown to break down on the column without derivatization.[4] |
Frequently Asked Questions (FAQs)
1. What is a realistic Limit of Detection (LOD) to aim for when analyzing N,N,O-tridesmethyltramadol?
While specific LOD data for N,N,O-tridesmethyltramadol is scarce in the literature, a highly sensitive LC-MS/MS method for the simultaneous quantification of tramadol and its three main metabolites, including the structurally similar N,O-didesmethyltramadol, achieved a limit of quantitation (LOQ) in the range of 0.125-0.50 ng/g in whole blood.[3] The LOD would be lower than the LOQ. Therefore, aiming for an LOD in the low ng/mL or sub-ng/mL range is a reasonable goal with an optimized method.
2. Which analytical technique is more suitable for trace-level detection of N,N,O-tridesmethyltramadol: GC-MS or LC-MS/MS?
Both techniques can be used, but LC-MS/MS is often preferred for its high sensitivity and selectivity for polar metabolites without the need for derivatization. However, if derivatization is performed, GC-MS can also provide excellent sensitivity.[1][2]
3. What are the critical parameters to optimize in an LC-MS/MS method for this analyte?
The most critical parameters include:
-
Sample Preparation: Efficient extraction and cleanup to minimize matrix effects.
-
Chromatography: Selection of the appropriate column and optimization of the mobile phase composition and gradient to ensure good retention and peak shape.
-
Mass Spectrometry: Optimization of the ionization source parameters (e.g., capillary voltage, gas flow rates) and collision energy for the specific multiple reaction monitoring (MRM) transitions of N,N,O-tridesmethyltramadol.
4. Can derivatization improve the detection of N,N,O-tridesmethyltramadol in LC-MS/MS analysis?
While derivatization is essential for GC-MS, it can also be beneficial for LC-MS/MS in some cases. Chemical derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to a lower LOD.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for tramadol and its primary metabolites and is suitable for urine or plasma samples.
-
Precondition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load 1 mL of the biological sample (urine or plasma) onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
GC-MS Analysis with Derivatization
This protocol describes a general derivatization procedure using silylation.
-
To the dried extract from the SPE protocol, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[1]
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters (Example)
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) achieved for tramadol and its metabolites using different analytical methods. This data can be used as a benchmark for method development for N,N,O-tridesmethyltramadol.
| Analyte | Method | Matrix | LOQ (ng/mL) | Reference |
| Tramadol | LC-MS/MS | Human Plasma | 1.0 | [2] |
| O-desmethyltramadol | LC-MS/MS | Human Plasma | 0.5 | [2] |
| (+)-N,O-didesmethyltramadol | LC-MS/MS | Whole Blood | 0.50 | [3] |
| (-)-N,O-didesmethyltramadol | LC-MS/MS | Whole Blood | 0.25 | [3] |
Visualizations
Caption: Experimental workflow for the analysis of N,N,O-tridesmethyltramadol.
Caption: Logical relationship of strategies to improve the Limit of Detection.
References
Technical Support Center: Resolving Co-elution of Tramadol Isomers and Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of tramadol isomers and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing poor or no separation between the enantiomers of tramadol and its metabolites. What are the common causes and how can I fix this?
A1: Co-elution of tramadol enantiomers and its metabolites is a common challenge. Here is a step-by-step troubleshooting guide to improve your separation:
Troubleshooting Steps:
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of chiral column is critical. Polysaccharide-based CSPs are widely successful for tramadol and its metabolites.
-
Optimize the Mobile Phase Composition:
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Normal-Phase Chromatography: A common mobile phase consists of a non-polar solvent like n-hexane with an alcohol modifier (e.g., ethanol or isopropanol) and a basic additive.[1][3]
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Actionable Tip: Start with a mobile phase of n-hexane:ethanol (96:4, v/v) with 0.1% diethylamine (DEA).[1] Adjust the ratio of hexane to ethanol to modulate retention and resolution. Increasing the ethanol content will generally decrease retention time but may also affect resolution.
-
-
Reversed-Phase Chromatography: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used.[1][2]
-
-
Adjust the Mobile Phase Additive: Basic additives like DEA are often crucial for good peak shape and resolution of basic compounds like tramadol.
-
Actionable Tip: If you are experiencing peak tailing, ensure you have a sufficient concentration of a basic additive like DEA (e.g., 0.1%) in your mobile phase.[1]
-
-
Flow Rate and Temperature Optimization:
-
Consider Capillary Electrophoresis (CE): As an alternative to HPLC, CE with a chiral selector can be a powerful technique for separating tramadol enantiomers.[8][9]
Q2: My peaks are tailing, leading to poor integration and inaccurate quantification. How can I improve peak shape?
A2: Peak tailing for basic analytes like tramadol and its metabolites is often due to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Incorporate a Basic Additive: The most common solution is to add a small amount of a basic modifier to the mobile phase to saturate active sites on the silica backbone of the CSP.
-
Adjust Mobile Phase pH (Reversed-Phase): Ensure the pH of your mobile phase is appropriate to maintain the desired ionization state of your analytes. For tramadol, a slightly basic pH can sometimes improve peak shape.
-
Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shape.
-
Actionable Tip: Try flushing the column with a strong solvent. If that fails, replace the guard column. If the problem persists, the analytical column may need to be replaced.
-
Q3: I am struggling to achieve simultaneous separation of all tramadol isomers and its main metabolites (O-desmethyltramadol and N-desmethyltramadol) in a single run. What methods are recommended?
A3: Achieving a single-run separation of six compounds (the enantiomers of tramadol, N-desmethyltramadol, and O-desmethyltramadol) is challenging but possible with careful method optimization.
Recommended Approach:
-
Column: A Lux Cellulose-4 column (150 x 4.6 mm, 3 µm) has been successfully used for this purpose.[1]
-
Mobile Phase: An isocratic mobile phase of 0.1% diethylamine in hexane and ethanol (96:4, v/v) has been shown to resolve all six compounds in under 15 minutes.[1]
-
Flow Rate: A flow rate of 0.7 mL/min is a good starting point.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters from successful separation methods for tramadol and its metabolites.
Table 1: HPLC Methods for Chiral Separation of Tramadol and Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | Tramadol & O-desmethyltramadol enantiomers | Tramadol, N-desmethyltramadol & O-desmethyltramadol enantiomers | Tramadol & O-desmethyltramadol enantiomers |
| Column | Chiracel OD-R (Cellulose tris-(3,5-dimethylphenylcarbamate)) | Lux Cellulose-4 | Lux Cellulose-2 |
| Mobile Phase | Phosphate buffer (0.2 M sodium perchlorate, 0.09 M TEA, pH 6) : Acetonitrile (80:20) | Hexane : Ethanol (96:4, v/v) with 0.1% DEA | Hexane : Isopropanol : DEA (90:10:0.1, v/v/v) |
| Flow Rate | Not specified | 0.7 mL/min | 1.3 mL/min |
| Detection | Fluorescence | Fluorescence | LC-MS/MS (APCI positive) |
| Reference | [2] | [1] | [3] |
Table 2: LC-MS/MS Methods for Tramadol and Metabolites (Achiral & Chiral)
| Parameter | Method 1 (Achiral) | Method 2 (Chiral) |
| Analytes | Tramadol & O-desmethyltramadol | Enantiomers of Tramadol, ODT, NDT, and NODT |
| Column | Aquasil C18 (100mm x 2.1mm, 5µm) | Chiral alpha-1-acid glycoprotein (AGP) |
| Mobile Phase | Isocratic (details not specified) | 0.8% Acetonitrile and 99.2% Ammonium acetate (20mM, pH 7.2) |
| Run Time | 2.0 min | Not specified |
| Detection | Tandem Mass Spectrometry (MRM, positive ion) | LC-MS/MS |
| Reference | [13] | [5] |
Detailed Experimental Protocols
Protocol 1: Enantioselective Separation of Tramadol and its Metabolites by HPLC-FD
This protocol is based on a method for the simultaneous quantification of the enantiomers of tramadol, N-desmethyltramadol, and O-desmethyltramadol.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector (FD).
-
Chiral Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm).
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Column oven and autosampler with temperature control.
-
-
Reagents:
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n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
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Racemic standards of tramadol, N-desmethyltramadol, and O-desmethyltramadol.
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of 0.1% diethylamine in n-hexane and ethanol (96:4, v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 23°C.
-
Autosampler Temperature: 15°C.
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Injection Volume: 10 µL.
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Fluorescence Detection: Set appropriate excitation and emission wavelengths for tramadol and its metabolites.
-
-
Sample Preparation (for wastewater samples):
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Utilize solid-phase extraction (SPE) with mixed-mode cation exchange (MCX) cartridges (e.g., 150 mg Oasis® MCX).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the sample.
-
Wash the cartridge to remove interferences.
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Elute the analytes.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
-
Inject prepared standards and samples.
-
Identify peaks based on the retention times of the individual racemic standards.
-
To determine the elution order of enantiomers, inject a solution of a single known enantiomer (e.g., (-)-enantiomer).[1]
-
Visualizations
Caption: A typical experimental workflow for the chiral analysis of tramadol and its metabolites.
Caption: A logical troubleshooting guide for improving the resolution of tramadol enantiomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jsmcentral.org [jsmcentral.org]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Achiral and chiral determination of tramadol and its metabolites in urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal Intensity for N,N-bisdesmethyl tramadol in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of N,N-bisdesmethyl tramadol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance signal intensity for this key tramadol metabolite.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of N,N-bisdesmethyl tramadol, offering potential causes and solutions.
Issue 1: Low or No Signal Intensity for N,N-bisdesmethyl tramadol
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Question: I am not seeing a discernible peak for N,N-bisdesmethyl tramadol, or the signal-to-noise ratio is very low. What are the possible causes and how can I improve the signal?
-
Answer: Low signal intensity for N,N-bisdesmethyl tramadol is a common challenge due to its polarity and potential for poor ionization and retention. Here are several factors to investigate:
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Suboptimal Ionization Source Parameters: The settings on your electrospray ionization (ESI) source are critical. Ensure that parameters such as spray voltage, sheath gas pressure, auxiliary gas pressure, and capillary and vaporizer temperatures are optimized.[1] Direct infusion of a standard solution of N,N-bisdesmethyl tramadol can help in fine-tuning these parameters to achieve the maximum protonated pseudo-molecular ion signal.[1]
-
Inefficient Chromatographic Separation: Poor retention on a reverse-phase column can lead to co-elution with other matrix components, causing ion suppression.
-
Solution: Optimize your mobile phase composition. The use of additives like formic acid can significantly improve peak shape and signal intensity.[1] A typical mobile phase for tramadol and its metabolites is a gradient of methanol and water with 0.1% to 0.2% formic acid.[1][2] Experiment with different gradients and organic modifiers (e.g., acetonitrile vs. methanol) to improve retention and separation.
-
-
Ineffective Sample Extraction: The presence of interfering compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of your analyte.
-
Solution: Evaluate your sample preparation method. Techniques like dispersive liquid-liquid microextraction (DLLME) have been shown to be superior to traditional liquid-liquid extraction (LLE) for improving extraction efficiency.[1] Solid-phase extraction (SPE) is another effective technique for cleaning up complex samples.[3]
-
-
Chemical Structure: The inherent chemical properties of N,N-bisdesmethyl tramadol may lead to poor ionization efficiency.
-
Issue 2: Poor Peak Shape and Tailing
-
Question: My peak for N,N-bisdesmethyl tramadol is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is often associated with secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of amine-containing compounds like N,N-bisdesmethyl tramadol.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the analyte in its protonated form, which minimizes interactions with residual silanols on the column.
-
-
Column Choice: The type of C18 column can influence peak shape.
-
Solution: Consider using a column with end-capping to reduce the availability of free silanol groups that can cause tailing.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for N,N-bisdesmethyl tramadol?
-
A1: Based on literature, a common precursor ion for N,N-bisdesmethyl tramadol (also referred to as N,O-didesmethylate) is m/z 236.1. A monitored product ion is m/z 218.4.[6] However, it is always recommended to optimize the collision energy for your specific instrument to achieve the most intense and stable fragment ion signal.[1]
Q2: How can I improve the retention of N,N-bisdesmethyl tramadol on a C18 column?
-
A2: N,N-bisdesmethyl tramadol is a polar compound and may have limited retention on traditional C18 columns. To improve retention:
-
Lower the organic content of your initial mobile phase. A slower gradient with a lower starting percentage of the organic solvent (e.g., methanol or acetonitrile) will allow for better interaction with the stationary phase.
-
Use an aqueous-compatible C18 column. These columns are designed to prevent phase collapse in highly aqueous mobile phases.
-
Consider HILIC chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the retention of polar compounds.
-
Q3: Is derivatization necessary for the analysis of N,N-bisdesmethyl tramadol?
-
A3: While not strictly necessary, derivatization can significantly enhance the signal intensity and provide more structural information, especially at low concentrations.[4][5] If you are struggling with sensitivity, derivatization is a valuable strategy to explore.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method Optimization
This protocol provides a general workflow for optimizing an LC-MS/MS method for N,N-bisdesmethyl tramadol.
Caption: LC-MS/MS Method Development Workflow.
Protocol 2: Chemical Derivatization for Enhanced Signal
This protocol outlines a general procedure for chemical derivatization to improve the signal intensity of N,N-bisdesmethyl tramadol. While specific reagents may vary, the overall workflow is similar.
Caption: General Chemical Derivatization Workflow.
Quantitative Data Summary
The following table summarizes typical parameters and expected performance from published methods for the analysis of tramadol and its metabolites. Note that direct quantitative comparisons of signal enhancement for N,N-bisdesmethyl tramadol are limited in the literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Tramadol & Metabolites | Tramadol & Metabolites | Tramadol & O-desmethyltramadol |
| Extraction Method | DLLME | SPE | Protein Precipitation |
| LC Column | C18 | PFP | C18 |
| Mobile Phase | MeOH:H₂O with 0.2% HCOOH | 0.1% Formic Acid in H₂O and MeOH | Acetonitrile & Formic Acid |
| Linear Range (Tramadol) | 0.1 - 160 ng/mL | 1 - 500 ng/mL | 1.0 - 600.0 ng/mL |
| Linear Range (Metabolites) | Not specified for individual metabolites | Not specified for individual metabolites | 0.5 - 300.0 ng/mL (O-desmethyl) |
| Reference | [1] | [3] | [7] |
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 3. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural elucidation of tramadol, its derivatives, and metabolites using chemical derivatization and liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing analyte degradation during sample storage and preparation"
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols to minimize analyte degradation during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause analyte degradation in biological samples?
A: Analyte degradation can be influenced by a combination of biological and chemical factors.[1] Common factors include enzymatic activity inherent in the biological matrix, temperature fluctuations, pH changes, oxidation, and light exposure.[2][3] For instance, some enzymes remain active in samples even after collection and can metabolize analytes, while extreme pH levels can catalyze hydrolysis or other chemical reactions.[1][4]
Q2: How critical is the time between sample collection and processing?
A: The time between collection and processing is critical. Prompt processing of blood samples is necessary to minimize the effects of cellular metabolism on analyte stability.[5] For example, delays can lead to alterations in the concentrations of certain analytes.[5] For many applications, especially in metabolomics, samples should be frozen as soon as possible after collection if they cannot be processed immediately.[6]
Q3: What is the general rule for storage temperature?
A: The optimal storage temperature depends on the specific analyte and the duration of storage. For short-term storage, refrigeration at 4°C (or 2-8°C) is often sufficient for many biological samples.[7][8] For long-term preservation, freezing at -20°C or ultra-low temperatures like -80°C is the standard to prevent degradation and maintain sample integrity.[7][8] Some analytes, however, may require specific temperatures; for instance, gastrin specimens are best stored at -70°C for optimal results.[9]
Q4: How many freeze-thaw cycles can my samples withstand?
A: It is best practice to minimize freeze-thaw cycles as they are damaging to many analytes.[5][6] The stability of analytes to repeated freeze-thaw cycles varies significantly. While some common clinical chemistry analytes have shown adequate stability for up to ten cycles, others are much more sensitive.[10][11] It is recommended to aliquot samples into smaller volumes after collection to avoid the need for repeated thawing of the entire sample.[6][12]
Q5: How does pH affect the stability of my analyte?
A: The pH of a sample can significantly impact analyte stability.[13] Many drugs are most stable within a neutral pH range of 4 to 8.[14][15] Extreme acidic or alkaline conditions can catalyze the hydrolysis of ester or amide bonds in drug molecules, leading to degradation.[4][13] The pH can also affect the ionization state of a drug, which in turn influences its solubility and stability.[4][13]
Q6: My analyte is light-sensitive. What precautions should I take?
A: For light-sensitive analytes, it is crucial to protect them from light at all stages of handling and storage.[5] This can be achieved by using amber or opaque storage containers, such as amber glass vials.[7][16][17] Wrapping containers in aluminum foil is another effective method.[7] Workflows should be designed to minimize the time that samples are exposed to light.[16]
Troubleshooting Guide
Q: My analyte concentrations are lower than expected. What could be the cause?
A: Lower-than-expected analyte concentrations often point to degradation. Consider the following troubleshooting steps:
-
Review Storage Conditions: Was the sample stored at the correct temperature? Elevated temperatures accelerate chemical and enzymatic degradation.[2][14] Ensure that freezers and refrigerators are maintaining their set temperatures.[7]
-
Check for Excessive Freeze-Thaw Cycles: Have the samples been thawed and refrozen multiple times? This can degrade sensitive analytes.[6] It is recommended to aliquot samples upon first use.
-
Evaluate for Light Exposure: If your analyte is photolabile, exposure to light during handling or storage could be the culprit. Always use amber vials or other light-blocking containers for light-sensitive compounds.[16]
-
Consider Enzymatic Activity: Enzymes present in biological matrices like plasma or tissue can remain active and degrade your analyte.[1] Consider adding enzymatic inhibitors to your collection tubes or processing samples immediately at low temperatures to minimize this effect.[5]
-
Assess pH Stability: Has the pH of the sample matrix shifted? Changes in pH can lead to hydrolysis or other degradation pathways.[4][13] Using buffers may help maintain a stable pH environment.[4]
Q: I am seeing inconsistent results between replicates of the same sample. What should I investigate?
A: Inconsistent results can stem from improper sample handling or preparation.
-
Ensure Homogeneity: Was the sample properly mixed before aliquoting or analysis? Inadequate mixing can lead to non-homogenous distribution of the analyte.[18]
-
Standardize Sample Processing Time: Are all samples being processed with the same timeliness after collection? Delays can lead to variable degradation between samples.[5]
-
Minimize Evaporation: During sample preparation, solvent evaporation can concentrate the analyte, leading to variability. Keep tubes capped whenever possible and work efficiently.[18]
-
Check for Contamination: Ensure that all tools, reagents, and containers are clean to prevent cross-contamination between samples.[8][19]
Analyte Stability Data
The stability of an analyte is highly dependent on the matrix, storage temperature, and time. The following tables summarize stability data for common analytes under various conditions.
Table 1: Stability of Common Serum/Plasma Analytes at Different Temperatures
| Analyte | Room Temperature (17-25°C) | Refrigerated (2-8°C) | Frozen (-20°C) | Ultra-Low Frozen (-60°C to -80°C) |
| Urea | Stable up to 25 days with <2% change. Declines slightly[20]. | Stable up to 14 days[21]. | Stable up to 3 months[10][11]. | Stable for at least 3 weeks[21][22]. |
| Creatinine | Stable up to 25 days with <3% change. Declines slightly[20]. | Stable up to 14 days[21]. | Stable up to 3 months[10][11]. | Stable for at least 3 weeks[21][22]. |
| Glucose | Stable up to 25 days with <3% change. | Stable up to 30 days with ≤4% change. | Stable up to 3 months[10][11]. | Stable. |
| Total Protein | Stable up to 25 days with <1% change. | Stable up to 30 days. | Unstable, significant changes observed[10][11]. | Stable for at least 3 weeks[21][22]. |
| Albumin | Significant changes observed[23]. | Significant changes observed[23]. | Unstable, significant changes observed[10][11]. | Stable. |
| AST & ALT | Significant degradation, especially by 72h[20]. | Stable up to 30 days with ≤4% change (ALP). | Stable up to 3 months[10][11]. | Stable. |
| Total Bilirubin | Significant variation observed[23]. | Significant variation observed[23]. | Unstable, significant changes observed[10][11]. | Stable for at least 3 weeks[21][22]. |
| Sodium | Reduction observed after 7 days[21]. | Reduction observed after 14 days[21]. | Stable. | Stable for at least 3 weeks[21][22]. |
| Potassium | Fairly stable[21]. | Fairly stable[21]. | Stable. | Stable for at least 3 weeks[21][22]. |
Note: Stability can vary based on specific study conditions and analytical methods.
Table 2: Effect of Freeze-Thaw Cycles on Serum Analytes
| Analyte | Stability after Multiple Freeze-Thaw Cycles |
| AST, ALT, CK, GGT, Direct Bilirubin, Glucose, Creatinine, Cholesterol, Triglycerides, HDL | Reported to be stable for up to 10 freeze-thaw cycles.[10][11] |
| BUN, Uric Acid, Total Protein, Albumin, Total Bilirubin, Calcium, LD | Significant changes were observed after multiple freeze-thaw cycles.[10][11] |
| Creatine Kinase | Showed a change of 10.1% after the third cycle at -10 to -20°C in rat serum.[24] |
| Triglycerides | Showed the largest variation after the second (7%) and third (7.4%) cycles at -10 to -20°C in rat serum.[24] |
| Vitamin D | Freeze-thaw concentrations differed significantly (-12.51%) from baseline.[25] |
| C-reactive protein (CRP) | Freeze-thaw concentrations were ~5.5% higher than baseline.[25] |
Experimental Protocols
Protocol: General Analyte Stability Assessment
This protocol provides a framework for evaluating the stability of an analyte in a biological matrix under different storage conditions.
Objective: To determine the stability of an analyte over time at various temperatures and through freeze-thaw cycles.
Materials:
-
Pooled biological matrix (e.g., plasma, serum) from at least 6 individuals.
-
Analyte stock solution.
-
Quality control (QC) samples at low and high concentrations.
-
Appropriate storage tubes (amber if analyte is light-sensitive).
-
Validated analytical method (e.g., LC-MS/MS).
Methodology:
-
Sample Preparation:
-
Prepare a large pool of the biological matrix.
-
Spike the matrix with the analyte to prepare low and high concentration QC samples. For stability testing, a sample size of five or six repetitions is often recommended to ensure confidence in the results.[26]
-
Homogenize the pools thoroughly.
-
-
Baseline Analysis (T=0):
-
Stability Testing Conditions:
-
Bench-Top Stability: Store QC aliquots at room temperature for a duration that mimics the expected sample handling time in the lab (e.g., 4, 8, 24 hours).
-
Freeze-Thaw Stability: Aliquot QC samples and subject them to a predetermined number of freeze-thaw cycles (e.g., 3 to 5 cycles). A cycle consists of freezing at -20°C or -80°C for at least 12-24 hours, followed by thawing unassisted to room temperature.
-
Long-Term Stability: Store QC aliquots at one or more temperatures (e.g., -20°C and -80°C) for an extended period (e.g., 1, 3, 6, 12 months).
-
-
Analysis of Stability Samples:
-
At the end of each designated time point and condition, analyze the test QC samples along with a freshly prepared set of reference QC samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of the test samples for each condition.
-
Compare the mean concentration of the test samples to the mean concentration of the reference (baseline) samples.
-
The analyte is considered stable if the mean concentration of the test samples is within an acceptable bias (e.g., ±15%) of the baseline concentration.
-
Calculate the percentage deviation for each sample to assess the change from baseline.[27][28]
-
Visualizations
Caption: A typical workflow for sample handling and preparation.
Caption: Key factors influencing analyte stability in samples.
Caption: A troubleshooting guide for analyte degradation issues.
References
- 1. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. How is the stability of different analytes in blood samples maintained before testing? [needle.tube]
- 6. metabolon.com [metabolon.com]
- 7. fiveable.me [fiveable.me]
- 8. What is Sample Preparation? | Phenomenex [phenomenex.com]
- 9. Effect of duration and temperature of storage on serum analyte stability: examination of 14 selected radioimmunoassay procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. iipseries.org [iipseries.org]
- 14. iipseries.org [iipseries.org]
- 15. philadelphia.edu.jo [philadelphia.edu.jo]
- 16. Environmental Controls for Sample Integrity | Lab Manager [labmanager.com]
- 17. blog.omni-inc.com [blog.omni-inc.com]
- 18. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.organomation.com [blog.organomation.com]
- 20. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 21. longdom.org [longdom.org]
- 22. longdom.org [longdom.org]
- 23. ijmb.in [ijmb.in]
- 24. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thieme-connect.com [thieme-connect.com]
- 26. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach [mdpi.com]
- 27. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Tramadol and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining chromatographic gradients for the optimal separation of tramadol and its principal metabolites, such as O-desmethyltramadol (M1), N-desmethyltramadol (M2), and O,N-didesmethyltramadol (M5).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of tramadol and its metabolites.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Tramadol and Metabolites | Inadequate Mobile Phase Composition: The organic solvent percentage may be too high or too low, or the pH of the aqueous phase may not be optimal for the analytes' ionization. | Optimize Mobile Phase: • Adjust the initial and final concentrations of the organic solvent (e.g., acetonitrile or methanol) in your gradient. • Modify the pH of the aqueous phase. Tramadol and its metabolites are basic compounds, so a slightly acidic pH (e.g., 2.5-4.5) using additives like formic acid or phosphoric acid can improve peak shape and retention.[1] • Experiment with different mobile phase additives, such as trifluoroacetic acid, which can improve peak shape.[2] |
| Inappropriate Gradient Slope: A gradient that is too steep can lead to co-elution, while a shallow gradient may cause excessive peak broadening. | Refine Gradient Program: • Start with a shallow gradient to identify the elution order and approximate retention times. • Increase the gradient slope in the region where the target analytes elute to sharpen peaks. • Introduce isocratic holds at specific points in the gradient to improve the separation of closely eluting compounds. | |
| Unsuitable Column Chemistry: The stationary phase may not provide the necessary selectivity for the analytes. | Select an Appropriate Column: • C18 columns are commonly used for tramadol analysis.[3][4] • Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to alter selectivity. • Ensure the column dimensions and particle size are appropriate for your HPLC or UHPLC system to achieve the desired efficiency. | |
| Peak Tailing or Fronting | Column Overload: Injecting too much sample can lead to distorted peak shapes. | Reduce Injection Volume/Concentration: • Dilute the sample to a lower concentration. • Decrease the injection volume. |
| Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic analytes, causing tailing. | Modify Mobile Phase: • Add a competing base, like triethylamine, to the mobile phase to mask the active silanol groups.[3][4] • Use a lower pH mobile phase to ensure the analytes are fully protonated. | |
| Column Degradation: The stationary phase has degraded over time. | Replace Column: • If the peak shape does not improve with mobile phase modifications, the column may need to be replaced. | |
| Inconsistent Retention Times | Fluctuations in Mobile Phase Composition: Improperly mixed mobile phase or issues with the pump proportioning valves. | Ensure Proper Mobile Phase Preparation: • Premix the mobile phase components, if possible. • Degas the mobile phase thoroughly to prevent bubble formation. • Purge the pump to remove any air bubbles. |
| Temperature Variations: Changes in column temperature can affect retention times. | Use a Column Oven: • Maintain a constant and controlled column temperature to ensure reproducibility. A temperature of 15°C has been used for tramadol separation.[3][4] | |
| Low Signal Intensity (LC-MS/MS) | Poor Ionization: The mobile phase is not conducive to efficient ionization of the analytes. | Optimize Mobile Phase for MS Detection: • Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate.[5] • Ensure the final mobile phase composition at the time of elution promotes efficient spray in the ESI source. |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes. | Improve Sample Preparation: • Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a chromatographic gradient for separating tramadol and its metabolites?
A1: A good starting point for a reversed-phase separation on a C18 column would be a gradient of a weak aqueous acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). You can begin with a low percentage of organic solvent (e.g., 10-20%) and gradually increase it to a high percentage (e.g., 80-90%) over 10-15 minutes. The exact gradient will depend on your specific column and instrumentation.
Q2: How does pH affect the separation of tramadol and its metabolites?
A2: Tramadol and its metabolites are basic compounds with a pKa around 9.4.[4] The pH of the mobile phase will influence their degree of ionization and, consequently, their retention on a reversed-phase column. At a pH below their pKa, they will be protonated (positively charged), which can lead to better peak shapes and retention on a C18 column. Adjusting the pH of the aqueous mobile phase to between 2.5 and 4.5 is a common strategy.[1]
Q3: Should I use methanol or acetonitrile as the organic solvent?
A3: Both methanol and acetonitrile can be used for the separation of tramadol and its metabolites. Acetonitrile generally has a lower viscosity and can provide sharper peaks and different selectivity compared to methanol. It is recommended to screen both solvents during method development to determine which provides the better separation for your specific set of analytes and column. Some methods even use a combination of both in the mobile phase.[3][4]
Q4: What are the key differences in method requirements for HPLC-UV versus LC-MS/MS analysis?
A4: For LC-MS/MS analysis, it is crucial to use volatile mobile phase additives like formic acid or ammonium formate, as non-volatile buffers like phosphate can contaminate the mass spectrometer source.[5] HPLC-UV methods have more flexibility in this regard. Additionally, LC-MS/MS is generally more sensitive, allowing for the detection of lower concentrations of tramadol and its metabolites.
Q5: How can I improve the resolution between the enantiomers of tramadol and its metabolites?
A5: The separation of enantiomers requires a chiral stationary phase (CSP). For tramadol and its metabolites, columns like Lux Cellulose-4 have been shown to be effective.[6] The mobile phase for chiral separations often consists of a non-polar solvent like hexane mixed with an alcohol like ethanol or isopropanol, and a basic additive like diethylamine (DEA) to improve peak shape.[6]
Data Presentation
Table 1: Summary of Chromatographic Conditions for Tramadol and Metabolite Separation
| Reference | Analytes | Column | Mobile Phase | Elution Mode | Flow Rate | Detection |
| [3][4] | Tramadol, O-desmethyltramadol | RP-18 | Aqueous ortho-phosphoric acid, triethylamine, acetonitrile, and methanol | Complex Gradient | Not Specified | Fluorescence |
| [1] | Tramadol, M1, M2, M5 | Chromolith Performance RP-18e (100 mm x 4.6 mm) | Methanol:Water (19:81, v/v) adjusted to pH 2.5 with phosphoric acid | Isocratic | 2 mL/min | Fluorescence |
| [5] | Tramadol | Cogent Diamond Hydride™ (2.1 x 100mm, 4µm) | A: DI Water/ 0.1% Formic AcidB: Acetonitrile/ 0.1% Formic Acid | Gradient | 0.4 mL/min | ESI-TOF-MS |
| [2] | Tramadol and impurities | Waters Acquity BEH C18 | A: 0.2% trifluoroacetic acid bufferB: Methanol:Acetonitrile (75:25, v/v) | Gradient | Not Specified | UPLC-DAD |
| [6] | Enantiomers of Tramadol, N-DT, O-DT | Lux Cellulose-4 (150 × 4.6 mm, 3 µm) | Hexane:Ethanol (96:4, v/v) with 0.1% DEA | Isocratic | 0.7 mL/min | Fluorescence |
Experimental Protocols
Protocol 1: General Gradient Method for Tramadol and Metabolites using HPLC-UV
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 218 nm.
-
Injection Volume: 20 µL.
-
-
Gradient Program:
-
0-2 min: 15% B
-
2-12 min: 15% to 60% B
-
12-15 min: 60% B
-
15-16 min: 60% to 15% B
-
16-20 min: 15% B (re-equilibration)
-
-
Sample Preparation (from plasma):
-
To 500 µL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with 2 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Protocol 2: LC-MS/MS Method for Tramadol and Metabolites
-
System Preparation:
-
Gradient Program:
-
0-5 min: 90% B
-
5-7 min: 90% to 30% B
-
7-8 min: 30% B
-
8-10 min: 30% to 90% B
-
10-12 min: 90% B (re-equilibration)[5]
-
-
MS/MS Parameters (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tramadol: 264.2 > 58.2
-
O-desmethyltramadol (M1): 250.3 > 58.2
-
N-desmethyltramadol (M2): 250.3 > 42.1
-
-
Optimize collision energies and other source parameters for your specific instrument.
-
Visualizations
Caption: Workflow for optimizing a chromatographic gradient.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. Tramadol Separation with Enhanced LCMS - AppNote [mtc-usa.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Tramadol and Its Metabolites in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of tramadol and its metabolites in human serum and plasma. While the focus is on providing a framework for the validation of a quantitative method for N,N,O-tridesmethyltramadol, a minor metabolite of tramadol, this document details validated methods for closely related compounds, including tramadol, O-desmethyltramadol (ODT), N-desmethyltramadol (NDT), and N,O-didesmethyltramadol (NODT). The principles and methodologies presented here are directly applicable to the development and validation of an assay for N,N,O-tridesmethyltramadol.
The following sections present a comparative summary of various analytical techniques, their performance characteristics, and detailed experimental protocols. This information is intended to assist researchers in selecting and validating the most appropriate method for their specific analytical needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of tramadol and its metabolites in a biological matrix is dependent on the required sensitivity, selectivity, and throughput. This section compares the performance of High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of HPLC-Based Methods for Tramadol and O-desmethyltramadol (ODT) in Human Plasma
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Linearity Range (ng/mL) | Tramadol: 100-10000ODT: 50-1000 | Tramadol: 100 - 1000 | Tramadol: 2-300ODT: 2-300 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Tramadol: 6.7ODT: 6.7[1] | 100[2] | 2[3] |
| Intra-day Precision (%RSD) | ≤4.83[1] | Not Reported | Tramadol: ≤10.9ODT: ≤10.1[3] |
| Inter-day Precision (%RSD) | ≤4.68[1] | Not Reported | Tramadol: ≤10.9ODT: ≤6.7[3] |
| Accuracy (%) | >95[1] | Not Reported | Tramadol: 94.9-105.1ODT: 90.1-110.4[3] |
| Recovery (%) | Tramadol: 97.6ODT: 96.3[1] | Not Reported | 96[3] |
Table 2: Performance of a Validated LC-MS/MS Method for the Simultaneous Determination of Tramadol and its Desmethylated Metabolites in Human Plasma[4]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Tramadol | 12.5–1600 | 12.5 | 1.6–10.2 | 1.6–10.2 | 89.2–106.2 | 85.5–106.3 |
| O-desmethyltramadol (ODT) | 2.5–320 | 2.5 | 1.6–10.2 | 1.6–10.2 | 89.2–106.2 | 85.5–106.3 |
| N-desmethyltramadol (NDT) | 2.5–320 | 2.5 | 1.6–10.2 | 1.6–10.2 | 89.2–106.2 | 85.5–106.3 |
| N,O-didesmethyltramadol (NODT) | 2.5–320 | 2.5 | 1.6–10.2 | 1.6–10.2 | 89.2–106.2 | 85.5–106.3 |
Table 3: Performance of a Validated GC-MS Method for Tramadol and O-desmethyltramadol (ODT) in Human Plasma[1]
| Parameter | Tramadol | O-desmethyltramadol (ODT) |
| Linearity Range (ng/mL) | 10 - 200 | 7.5 - 300 |
| Correlation Coefficient (r) | 0.999 | 0.999 |
| Intra-day Precision (%RSD) | ≤4.83 | ≤4.83 |
| Inter-day Precision (%RSD) | ≤4.68 | ≤4.68 |
| Accuracy (%) | >95 | >95 |
| Recovery (%) | 97.6 ± 1.21 | 96.3 ± 1.66 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the experimental procedures for the highly sensitive and specific LC-MS/MS method for the simultaneous determination of tramadol and its desmethylated metabolites.
LC-MS/MS Method for Tramadol and its Desmethylates in Human Plasma[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of internal standard solution (venlafaxine, 400 ng/mL).
-
Add 50 µL of 1 M sodium hydroxide.
-
Add 1 mL of a mixture of n-hexane and ethyl acetate (4:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series
-
Column: Capcell Pak C18 MGIII (5 µm, 2.0 mm i.d. × 100 mm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer (pH 3.5) (22:78, v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Total Run Time: 10 minutes
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tramadol: m/z 264.2 → 58.1
-
O-desmethyltramadol: m/z 250.2 → 58.1
-
N-desmethyltramadol: m/z 250.2 → 44.1
-
N,O-didesmethyltramadol: m/z 236.2 → 44.1
-
Venlafaxine (IS): m/z 278.2 → 58.1
-
-
Fragmentor Voltage: 100 V
-
Collision Energy:
-
Tramadol: 15 eV
-
O-desmethyltramadol: 15 eV
-
N-desmethyltramadol: 25 eV
-
N,O-didesmethyltramadol: 25 eV
-
Venlafaxine (IS): 15 eV
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of tramadol and its metabolites in a serum or plasma sample using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of tramadol metabolites.
References
- 1. wjbphs.com [wjbphs.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Potency of Tramadol and its N-Demethylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic potency of the centrally acting analgesic tramadol and its primary N-demethylated metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2). The information presented is supported by experimental data from preclinical studies to aid in research and drug development efforts.
Tramadol exerts its analgesic effects through a dual mechanism of action. It acts as a weak agonist at the µ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine.[1] However, the in vivo potency of tramadol is significantly influenced by its metabolism, primarily by the cytochrome P450 (CYP) enzyme CYP2D6. This metabolic process yields metabolites with markedly different pharmacological profiles.
Comparative In Vivo Potency
The primary active metabolite of tramadol is O-desmethyltramadol (M1), which is a significantly more potent µ-opioid receptor agonist than the parent compound.[2] In contrast, the N-desmethyltramadol (M2) metabolite is considered to have a negligible contribution to the overall analgesic effect.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo potency of tramadol and its metabolites. It is important to note that direct comparative studies measuring the ED50 of all three compounds under identical conditions are limited. The data presented here are synthesized from various preclinical studies.
Table 1: In Vivo Analgesic Potency (ED50) in Rodent Models
| Compound | Test Model | Animal Model | Route of Administration | ED50 (mg/kg) | Citation(s) |
| Tramadol | Tail-flick | Mouse | s.c. | 22.8 | [4] |
| Tramadol | Hot-plate (55°C) | Mouse | s.c. | 33.1 | [4] |
| Tramadol | Abdominal Constriction | Mouse | i.p. | 1.9 | [4] |
| (+)-O-desmethyltramadol (M1) | Tail-flick | Rat | i.v. | ~2.0 (achieved 100% antinociception) | [5][6] |
| (-)-O-desmethyltramadol (M1) | Tail-flick | Rat | i.v. | >8.0 (no antinociceptive effect) | [5][6] |
| N-desmethyltramadol (M2) | Various | Rat/Mouse | - | Generally considered inactive | [3] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. s.c. = subcutaneous; i.p. = intraperitoneal; i.v. = intravenous
Table 2: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (µM) | Citation(s) |
| Tramadol | µ-opioid | 2.1 | [4] |
| Tramadol | Norepinephrine Transporter (NET) | 0.79 | [4] |
| Tramadol | Serotonin Transporter (SERT) | 0.99 | [4] |
| O-desmethyltramadol (M1) | µ-opioid | Significantly higher affinity than tramadol | [1] |
Ki (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Mechanisms of Action
The analgesic effects of tramadol and its metabolites are mediated through two primary signaling pathways: the µ-opioid receptor pathway and the inhibition of monoamine reuptake.
µ-Opioid Receptor Signaling Pathway
The M1 metabolite is a potent agonist of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
Caption: µ-Opioid receptor signaling pathway activated by O-desmethyltramadol (M1).
Serotonin and Norepinephrine Reuptake Inhibition
The parent drug, tramadol, primarily contributes to analgesia by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This increases the concentration of these neurotransmitters in the synapse, enhancing their modulatory effects on pain pathways.
Caption: Mechanism of serotonin and norepinephrine reuptake inhibition by tramadol.
Experimental Protocols
Standardized animal models are essential for evaluating the in vivo potency of analgesic compounds. The hot-plate and tail-flick tests are commonly used to assess the response to thermal pain stimuli.
Hot-Plate Test
Objective: To assess the analgesic effect of a compound by measuring the latency of a rodent's response to a thermal stimulus applied to its paws.
Methodology:
-
Apparatus: A hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Swiss albino mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping).
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
The test compound (tramadol, M1, or M2) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), the animals are placed back on the hot plate, and the response latency is recorded.
-
-
Data Analysis: The increase in latency time compared to the baseline and vehicle-treated groups indicates an analgesic effect. ED50 values can be calculated from dose-response curves.
Caption: Experimental workflow for the hot-plate test.
Tail-Flick Test
Objective: To measure the analgesic effect of a compound by assessing the latency of a rodent's tail-flick reflex in response to a radiant heat source.
Methodology:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Male Wistar rats (180-220 g) or mice.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
A baseline tail-flick latency is measured by activating the light source and recording the time until the tail is withdrawn.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue injury.
-
The test compound or vehicle is administered.
-
At specified time intervals post-administration, the tail-flick latency is re-measured.[7]
-
-
Data Analysis: An increase in the tail-flick latency indicates analgesia. The data can be used to generate dose-response curves and calculate ED50 values.
Caption: Experimental workflow for the tail-flick test.
Conclusion
The in vivo analgesic potency of tramadol is a composite of the actions of the parent drug and its metabolites. The O-demethylated metabolite, M1, is a significantly more potent µ-opioid receptor agonist and is the primary contributor to the opioid-mediated analgesic effects. In contrast, tramadol itself contributes to analgesia through the inhibition of serotonin and norepinephrine reuptake. The N-demethylated metabolite, M2, appears to have a negligible role in the analgesic properties of tramadol. For researchers and drug development professionals, understanding these distinct pharmacological profiles is crucial for the design and interpretation of preclinical and clinical studies. Future research should aim for direct, head-to-head in vivo comparisons of tramadol and its key metabolites to provide a more precise quantitative understanding of their relative potencies.
References
- 1. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling of the antinociceptive effects of main active metabolites of tramadol, (+)-O-desmethyltramadol and (-)-O-desmethyltramadol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of dosages and routes of administration of tramadol analgesia in rats using hot-plate and tail-flick tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Tramadol Metabolite Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various analytical methods for the quantification of tramadol and its primary metabolites. The information is compiled from a range of published studies, presenting their experimental data and methodologies to aid in the selection and implementation of appropriate analytical techniques.
Tramadol is a widely used centrally acting analgesic. Its therapeutic and toxic effects are influenced by its metabolism to various active and inactive compounds. The primary active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for µ-opioid receptors than the parent drug. Another major metabolite is N-desmethyltramadol (M2). Accurate quantification of tramadol and its metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This guide summarizes and compares the performance of different analytical methods reported in the literature.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of tramadol and its metabolites in biological samples. These tables are compiled from data presented in multiple independent studies, offering a comparative overview of method efficacy.
Table 1: Comparison of Liquid Chromatography-Based Methods
| Analyte(s) | Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Tramadol, M1 | HPLC-UV | Human Plasma | 6.7 - N/A | 6.7 | N/A | <10.34 | <8.43 | 87.2 (Tramadol), 89.8 (M1) |
| Tramadol, M1, M2 | HPLC | Human Plasma | 2.5 - 100 (Tramadol), 1.25 - 100 (M1), 5 - 100 (M2) | 2.5 (Tramadol), 1.25 (M1), 5 (M2) | N/A | N/A | N/A | N/A |
| Tramadol | HPLC-Fluorescence | Human Plasma | 100 - 1000 | 100 | N/A | N/A | N/A | N/A |
| Tramadol, M1 | LC-MS/MS | Human Plasma | 1 - 1000 (Tramadol), 1 - 500 (M1) | N/A | 94.8-109.8 (Tramadol), 89.8-107.5 (M1) | 4.5-15.9 | 1.8-9.1 | N/A |
| Tramadol, M2 | LC-MS/MS | Human Urine | 25 - 1500 | N/A | N/A | N/A | N/A | N/A |
| Tramadol, M1 | LC-MS/MS | Vitreous Humor | 5 - 1000 | N/A | -7.1 to 3.8 (Tramadol), -6.6 to 6.5 (M1) | <8.6 (Tramadol), <5.4 (M1) | <5.5 (Tramadol), <4.6 (M1) | >85 (Tramadol), >92 (M1) |
Table 2: Comparison of Gas Chromatography-Based Methods
| Analyte(s) | Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Tramadol, M1 | GC-MS | Human Urine | 10 - 200 (Tramadol), 7.5 - 300 (M1) | 10 (Tramadol), 7.5 (M1) | >95 | ≤4.83 | ≤4.68 | 97.6 (Tramadol), 96.3 (M1) |
| Tramadol, M1 | GC-MS | Human Hair | 0.1 - 20 | 0.08 (Tramadol), 0.06 (M1) | N/A | 3.85 - 13.24 | N/A | N/A |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies for the quantification of tramadol and its metabolites.
Sample Preparation
1. Liquid-Liquid Extraction (LLE) A common and effective method for extracting tramadol and its metabolites from biological matrices.
-
Protocol Example (Urine):
-
To 1 mL of urine, add an internal standard (e.g., medazepam).
-
Alkalinize the sample with a suitable buffer (e.g., pH 9.2).
-
Add 5 mL of an organic solvent mixture (e.g., ethyl acetate/diethyl ether, 1:1 v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.[1]
-
-
Protocol Example (Plasma):
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue for injection.[2]
-
2. Solid-Phase Extraction (SPE) An alternative to LLE that can provide cleaner extracts.
-
Protocol Example (Plasma):
-
Condition a C18 SPE cartridge with methanol and water.
-
Load 1 mL of plasma sample.
-
Wash the cartridge with water and a low-concentration organic solvent.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute the residue.[3]
-
3. Protein Precipitation A simpler and faster method, often used for high-throughput analysis.
-
Protocol Example (Plasma):
Instrumental Analysis
1. High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique used with various detectors.
-
HPLC-UV:
-
HPLC-Fluorescence:
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Offers high sensitivity and selectivity.
-
Column: Purospher® STAR RP-18 endcapped (2 µm).
-
Mobile Phase: Gradient with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detection: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Tramadol (m/z 264/58), N-desmethyltramadol (m/z 250/44).
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) A robust technique, often requiring derivatization for polar analytes.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium.[8]
-
Injection: Splitless mode.
-
Detection: Electron impact (EI) ionization with mass selective detection.
Visualizations
The following diagrams illustrate common workflows and metabolic pathways related to tramadol analysis.
Caption: General experimental workflow for the quantification of tramadol and its metabolites.
Caption: Major metabolic pathways of tramadol.[9][10]
Caption: Decision tree for selecting an analytical method for tramadol metabolite quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tramadol in Human Plasma by HPLC with Fluorescence Detection [mdpi.com]
- 4. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. scholar.valpo.edu [scholar.valpo.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Quantitative Comparison of Tramadol Metabolites: (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol Relative to M1
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Relative Quantification of Key Tramadol Metabolites
This guide provides a comparative analysis of the principal active metabolite of tramadol, O-desmethyltramadol (M1), and the lesser-known metabolite, (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol. The latter is a stereoisomer of N,N,O-Tridesmethyltramadol, also referred to as M4. Understanding the quantitative relationship between these metabolites is crucial for a comprehensive pharmacokinetic assessment of tramadol and for the development of novel analgesics with improved metabolic profiles.
Executive Summary
Tramadol undergoes extensive metabolism in the liver, primarily through O- and N-demethylation, leading to the formation of several metabolites. Among these, O-desmethyltramadol (M1) is the most significant contributor to the analgesic effect of the parent drug, exhibiting a much higher affinity for the μ-opioid receptor.[1][2] Other metabolites, such as this compound (a component of M4), are formed in significantly lower concentrations. This guide presents quantitative data from a human study cohort, details a representative experimental protocol for metabolite quantification, and illustrates the metabolic cascade of tramadol.
Data Presentation: Relative Abundance of Tramadol Metabolites
The following table summarizes the mean plasma concentrations of tramadol and its five primary metabolites, including M1 and M4, in a cohort of 37 patients. This data highlights the substantial difference in circulating levels between the primary active metabolite (M1) and the tertiary metabolite (M4).
| Analyte | Mean Plasma Concentration (μg/L) | Standard Deviation (μg/L) |
| Tramadol | 343.2 | 223.2 |
| M1 (O-desmethyltramadol) | 62.4 | 41.4 |
| M2 (N-desmethyltramadol) | 210.0 | 272.3 |
| M3 (N,N-didesmethyltramadol) | 1.76 | 3.0 |
| M4 (N,N,O-Tridesmethyltramadol) | 1.8 | 2.8 |
| M5 (N,O-didesmethyltramadol) | 31.8 | 28.4 |
Data sourced from a study on a cohort of 37 patients.[3]
Based on this data, the concentration of M4 is approximately 2.9% of the concentration of M1 in human plasma, indicating a significantly lower systemic exposure.
Experimental Protocols: Quantification of Tramadol and its Metabolites
The following is a representative experimental protocol for the simultaneous quantification of tramadol and its metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.[4][5][6][7]
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, gradually increasing to elute all analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.
-
Tramadol: m/z 264.2 → 58.1
-
M1 (O-desmethyltramadol): m/z 250.2 → 58.2
-
M4 (N,N,O-Tridesmethyltramadol): Specific transition to be determined based on the compound's fragmentation pattern.
-
4. Quantification
-
Construct calibration curves for each analyte using known concentrations of standards.
-
Calculate the concentration of each metabolite in the plasma samples by comparing their peak area ratios to the internal standard against the respective calibration curve.
Mandatory Visualization: Metabolic Pathway of Tramadol
The following diagram illustrates the major metabolic pathways of tramadol, showcasing the formation of M1 and the subsequent generation of other metabolites, including M4.
Caption: Metabolic pathway of tramadol leading to the formation of its major metabolites.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CYP2D6 polymorphisms in tramadol metabolism in a context of co-medications and overweight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for Tramadol Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for the accurate quantification and profiling of tramadol and its metabolites. Ensuring the reliability and accuracy of analytical data is paramount in clinical and forensic toxicology, as well as in pharmaceutical research and development. This document offers a comparative overview of available standards, performance data from various analytical methodologies, and detailed experimental protocols to aid in the selection of the most appropriate reference materials and methods for your specific needs.
Comparison of Commercially Available Analytical Standards
The selection of high-quality, certified reference materials is the foundation of any robust analytical method. Below is a comparison of analytical standards for tramadol and its primary metabolites available from prominent suppliers.
| Product Name | Supplier | Purity | Format | Concentration | Key Features |
| Tramadol HCl | SynZeal | High Purity | Powder | - | Pharmacopeial and non-pharmacopeial grades available.[1] |
| cis-Tramadol HCl | Cerilliant | Certified | Solution | 1.0 mg/mL in Methanol | Certified Reference Material (CRM) suitable for LC/MS or GC/MS applications.[2] |
| N-Desmethyl-cis-tramadol HCl | Cerilliant | Certified | Solution | 1.0 mg/mL | Certified Reference Material.[3] |
| O-Desmethyl-tramadol | Cerilliant | Certified | Solution | - | Certified Reference Material.[3] |
| (+)-O-Desmethyl Tramadol-D6 HCl | Acanthus Research | High Isotopic Purity | - | - | Stable isotope-labeled standard for use as an internal standard in bioanalysis.[4] |
| (-)-O-Desmethyl Tramadol-D6 HCl | Acanthus Research | High Isotopic Purity | - | - | Stable isotope-labeled standard.[4] |
| cis-Tramadol (hydrochloride) (CRM) | Cayman Chemical | Certified | DEA Exempt Prep. | - | Certified Reference Material for research and forensic applications.[5] |
Performance Comparison of Analytical Methods
The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. This section compares the performance of various analytical methods validated for the determination of tramadol and its metabolites.
| Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Human Urine | 25 - 1500 | - | - | - | - | [6] |
| GC-EI/MS | Hair | 0.1 - 20.0 | Tramadol: 0.03, M1: 0.02 | Tramadol: 0.08, M1: 0.06 | 3.85 - 13.24 | - | [7] |
| HPLC-Fluorescence | Human Plasma | 100 - 1000 | - | - | - | - | [8] |
| HPTLC | Human Plasma & Urine | - | - | - | - | - | [7] |
| Electromembrane Extraction-HPLC | - | 5 - 1000 | 1.5 | 5 | 0.4 - 2.5 (Intra- & Inter-day) | - | [7] |
M1: O-desmethyltramadol
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for key experiments in the validation of analytical standards for tramadol metabolite profiling.
LC-MS/MS Method for Tramadol and N-desmethyl-tramadol in Urine[6]
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: Purospher® STAR RP-18 endcapped (2 µm) Hibar® HR 50-2.1 mm ID.
-
Mobile Phase:
-
A: 0.1% formic acid in Milli-Q® water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A specific gradient program is utilized to separate the analytes.
-
Flow Rate: As per the optimized method.
-
Injection Volume: 5 µL.
-
Detection: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).
-
Tramadol: m/z 264/58
-
N-desmethyl-tramadol: m/z 250/44
-
-
Internal Standard: Isotope-labeled internal standards are used for quantification.
-
Sample Preparation: Urine samples are treated according to an in-house sample preparation protocol.
GC-MS Method for Tramadol and O-desmethyltramadol in Hair[7]
-
Instrumentation: Gas Chromatograph with Electron Impact/Mass Spectrometry (GC-EI/MS).
-
Derivatization: A necessary step to improve the volatility and thermal stability of the analytes.
-
Column: DB-5MS (30 m, 0.25 mm ID, 0.25 µm film thickness).[9]
-
Injector Temperature: 300°C.[9]
-
Oven Temperature Program: A temperature gradient is applied to separate the analytes.
-
Carrier Gas: Helium.[9]
-
Detection: Mass Spectrometry in full scan or SIM mode.
HPLC with Fluorescence Detection for Tramadol in Human Plasma[8]
-
Instrumentation: High-Performance Liquid Chromatograph with a Fluorescence Detector.
-
Column: Kromasil C18 (4.6 mm x 100 mm).
-
Mobile Phase: Acetonitrile - 0.1% formic acid (20:80, v/v).
-
Flow Rate: Optimized for best separation.
-
Excitation Wavelength: 200 nm.
-
Emission Wavelength: 300 nm.
-
Sample Preparation: Solid-phase extraction (SPE) using DSC-18 cartridges.
Visualizations
Metabolic Pathway of Tramadol
Caption: Major metabolic pathways of tramadol leading to its primary metabolites.
Workflow for Validation of Analytical Standards
Caption: A typical workflow for the validation of analytical standards in a bioanalytical method.
References
- 1. Tramadol Impurities | SynZeal [synzeal.com]
- 2. cis-Tramadol HCl | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 3. Certified Reference Materials for Tramadol [cerilliant.com]
- 4. Drug Metabolites Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 5. cis-Tramadol (hydrochloride) (CRM) - Analytical Standards - CAT N°: ISO60149 [bertin-bioreagent.com]
- 6. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 7. wjbphs.com [wjbphs.com]
- 8. scholar.valpo.edu [scholar.valpo.edu]
- 9. researchgate.net [researchgate.net]
"comparative pharmacokinetics of N-desmethyl vs. N,N-bisdesmethyl tramadol"
A Comparative Guide to the Pharmacokinetics of N-desmethyltramadol (M1) vs. N,O-bisdesmethyltramadol (M5)
This guide provides an objective comparison of the pharmacokinetic profiles of two key tramadol metabolites: N-desmethyltramadol (M1), the primary active metabolite, and N,O-bisdesmethyltramadol (M5), a secondary metabolite. The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Metabolic Pathway of Tramadol
Tramadol undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of its metabolites is crucial to its analgesic effect. The O-demethylation of tramadol, catalyzed by CYP2D6, produces O-desmethyltramadol (M1), which is the main active metabolite.[1][2][3] Concurrently, N-demethylation by CYP2B6 and CYP3A4 leads to the formation of N-desmethyltramadol (M2).[1][3][4] The metabolite M1 can be further metabolized via N-demethylation, and M2 can undergo O-demethylation to form N,O-didesmethyltramadol (M5).[1][3][5] M1 and, to a lesser degree, M5 are considered pharmacologically active.[1][3]
Comparative Pharmacokinetic Data
Direct comparative pharmacokinetic data for M1 and M5 is limited, as most studies focus on M1 due to its primary role in analgesia. However, a study in healthy human volunteers following a single 100 mg oral dose of tramadol provides a clear quantitative comparison.
The data reveals that M1 achieves a higher maximum plasma concentration (Cmax) and has a significantly higher renal clearance compared to M5.[6] This suggests greater systemic exposure and more efficient renal elimination for M1 relative to M5.
| Pharmacokinetic Parameter | M1 (O-desmethyltramadol) | M5 (N,O-bisdesmethyltramadol) |
| Cmax (Maximum Plasma Concentration) | 88.7 ± 30.3 ng/mL | 30.0 ± 11.7 ng/mL |
| Tmax (Time to Cmax) | 2.4 ± 0.7 hrs | 2.7 ± 1.4 hrs |
| Renal Clearance | 193.9 ± 67.6 mL/min | 252.0 ± 91.5 mL/min |
| Data sourced from a study in 24 healthy volunteers after a 100 mg single oral dose of tramadol.[6] |
Experimental Protocols
The generation of reliable pharmacokinetic data depends on rigorous experimental design and validated analytical methods. Below is a representative protocol based on human volunteer studies and common bioanalytical practices.
Study Design and Sample Collection
A typical experimental workflow for a human pharmacokinetic study involves subject screening, controlled drug administration, and timed collection of biological samples.
In the reference human study, 24 healthy male and female volunteers received a single 100 mg oral dose of tramadol.[6] Plasma, saliva, and urine samples were collected over a 30-hour period.
Bioanalytical Methodology
Quantification of tramadol and its metabolites is typically achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[7][8][9][10]
-
Sample Preparation : A crucial step involves extracting the analytes from the biological matrix (e.g., plasma). This is commonly done by liquid-liquid extraction or solid-phase extraction (SPE).[7][11] For example, a protocol might involve a liquid-liquid extraction using a mixture of dichloromethane, diethyl ether, and butanol.[7]
-
Chromatographic Separation : The prepared sample is injected into an HPLC system. Separation of tramadol, M1, M5, and other metabolites is achieved on a reverse-phase column, such as a C18 column.[7][9] A mobile phase, often a mixture of acetonitrile and an acidic buffer, is used to elute the compounds at different times.[7]
-
Detection and Quantification :
-
HPLC-Fluorescence : Tramadol and its metabolites possess native fluorescence, allowing for sensitive detection. Excitation and emission wavelengths are set (e.g., 275 nm and 300 nm, respectively) to quantify the compounds as they elute from the column.[7]
-
LC-MS/MS : This method offers superior selectivity. After chromatographic separation, the compounds are ionized and detected by a mass spectrometer. Specific mass-to-charge (m/z) transitions are monitored for each analyte (e.g., m/z 264→58 for tramadol and m/z 250→58 for M1), ensuring accurate identification and quantification.[8][10] The lower limit of quantification can reach as low as 2.5 ng/mL for all compounds.[6]
-
References
- 1. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ClinPGx [clinpgx.org]
- 4. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. mdpi.com [mdpi.com]
- 8. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.cn]
- 11. omicsonline.org [omicsonline.org]
Navigating Tramadol Immunoassays: A Comparative Guide to Metabolite Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of tramadol is paramount. However, the significant cross-reactivity of tramadol immunoassays with its primary metabolites can pose a considerable challenge, potentially leading to inaccurate quantification and misinterpretation of results. This guide provides an objective comparison of commercially available tramadol immunoassays, focusing on their cross-reactivity profiles with key metabolites, supported by experimental data and detailed methodologies.
Tramadol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites. The most significant of these are O-desmethyltramadol (M1), which is pharmacologically active, and N-desmethyltramadol (M2). Due to structural similarities, these metabolites can be recognized by the antibodies used in tramadol immunoassays, leading to a combined measurement of the parent drug and its metabolites. Understanding the degree of this cross-reactivity is crucial for selecting the appropriate assay for a specific research or clinical need.
Comparative Analysis of Tramadol Immunoassay Cross-Reactivity
The following table summarizes the reported cross-reactivity of various commercially available tramadol immunoassays with its major metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2). The data has been compiled from manufacturer's package inserts and technical data sheets. It is important to note that the cross-reactivity can be influenced by the specific assay format and the antibody clone used.
| Immunoassay Platform & Manufacturer | O-desmethyltramadol (M1) Cross-Reactivity (%) | N-desmethyltramadol (M2) Cross-Reactivity (%) |
| ARK™ Tramadol Assay (ARK Diagnostics, Inc.) | 22 | 6.7 |
| Immunalysis Tramadol HEIA (Abbott) | 0.8 | 44.4 |
| Neogen Tramadol ELISA Kit (Neogen Corporation) | 22 | 6.7 |
| Randox Tramadol ELISA (Randox Laboratories) | 2.8 | 40.9 |
| Thermo Scientific™ DRI™ Tramadol Assay | Data not specified in package insert | Data not specified in package insert |
| Siemens Healthineers EMIT® Tramadol Assay | Data not publicly available | Data not publicly available |
| Abbott Architect Tramadol Assay | Data not publicly available | Data not publicly available |
| Roche Cobas® Tramadol Assay | Data not publicly available | Data not publicly available |
Experimental Protocols
The determination of immunoassay cross-reactivity is a critical component of assay validation. While specific protocols may vary slightly between manufacturers, the fundamental methodology remains consistent.
General Protocol for Assessing Cross-Reactivity:
-
Preparation of Stock Solutions: Standard stock solutions of tramadol and its metabolites (O-desmethyltramadol and N-desmethyltramadol) are prepared at high concentrations in a suitable solvent (e.g., methanol, drug-free urine).
-
Serial Dilutions: A series of dilutions of the metabolite stock solutions are prepared in the assay-specific matrix (e.g., drug-free urine) to create a range of concentrations to be tested.
-
Immunoassay Procedure: The tramadol immunoassay is performed according to the manufacturer's instructions for each dilution of the metabolite.
-
Determination of Apparent Concentration: The immunoassay analyzer measures the response for each metabolite concentration and calculates an "apparent" tramadol concentration based on the tramadol calibrator curve.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Tramadol Concentration / Actual Metabolite Concentration) x 100
This calculation is typically performed at a metabolite concentration that produces a response equivalent to a specific point on the tramadol standard curve, often the assay cutoff.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of tramadol and a typical experimental workflow for assessing immunoassay cross-reactivity.
Metabolic pathway of tramadol.
Experimental workflow for cross-reactivity assessment.
Conclusion
The cross-reactivity of tramadol immunoassays with its metabolites is a critical factor to consider when selecting a testing method. As demonstrated, the degree of cross-reactivity varies significantly between different manufacturers and assay platforms. For applications requiring the specific measurement of the parent drug, an assay with low metabolite cross-reactivity is essential. Conversely, for general screening purposes where the detection of tramadol use is the primary goal, an assay with broader cross-reactivity to its major metabolites may be advantageous. Researchers and laboratory professionals are encouraged to consult the manufacturer's documentation for the most up-to-date and detailed information regarding the performance characteristics of their specific tramadol immunoassay. Ultimately, a thorough understanding of these analytical variables will lead to more accurate and reliable results in both research and clinical settings.
"benchmarking a novel detection method for N,N,O-tridesmethyltramadol against established techniques"
For Immediate Release
In the landscape of pharmaceutical analysis and clinical toxicology, the accurate detection and quantification of drug metabolites are paramount for understanding pharmacokinetics, assessing patient adherence, and in forensic investigations. Tramadol, a widely used synthetic opioid analgesic, undergoes extensive metabolism in the body, leading to a cascade of metabolites. Among these, N,N,O-tridesmethyltramadol (M4) represents a tertiary metabolite, and its detection can provide deeper insights into the metabolic pathways of the parent drug.[1][2][3] This guide provides a comparative analysis of a novel, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of N,N,O-tridesmethyltramadol against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FL).
Comparative Analysis of Detection Methods
The choice of an analytical method for the detection of tramadol and its metabolites is dictated by factors such as the required sensitivity, specificity, and the nature of the biological matrix. While traditional methods like GC-MS and HPLC have been widely employed, modern techniques such as LC-MS/MS offer significant advantages in terms of sensitivity and selectivity, particularly for complex biological samples.[1][4]
Table 1: Quantitative Comparison of Analytical Methods for Tramadol and its Metabolites
| Parameter | Novel LC-MS/MS Method (N,N,O-Tridesmethyltramadol) | Established LC-MS/MS (Tramadol & other metabolites) | Established GC-MS (Tramadol & other metabolites) | Established HPLC-UV/FL (Tramadol & other metabolites) |
| Analyte(s) | N,N,O-Tridesmethyltramadol, Tramadol, O-desmethyltramadol, N-desmethyltramadol | Tramadol, O-desmethyltramadol, N-desmethyltramadol, N,O-didesmethyltramadol | Tramadol, O-desmethyltramadol, N-desmethyltramadol | Tramadol, O-desmethyltramadol |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 2.5 ng/mL[5] | 0.01 - 10 ng/mL[6] | 10 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 2.5 - 12.5 ng/mL[5] | 10 - 20 ng/mL[8] | 100 ng/mL[7] |
| Linearity (Range) | 1 - 500 ng/mL | 2.5 - 1600 ng/mL[5] | 10 - 1000 ng/mL[8] | 100 - 1000 ng/mL[7] |
| Precision (%RSD) | < 5% | < 10.2%[5] | < 6.84%[8] | < 15% |
| Accuracy (%Recovery) | 95 - 105% | 85.5 - 106.3%[5] | 91.79 - 106.89%[8] | Not consistently reported |
| Sample Throughput | High | High | Moderate | Low to Moderate |
| Derivatization Required | No | No | Yes (typically)[9][10] | No |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below are the experimental protocols for the novel LC-MS/MS method and the established techniques.
Novel LC-MS/MS Method for N,N,O-Tridesmethyltramadol
This method is optimized for the sensitive and selective detection of N,N,O-tridesmethyltramadol in human urine.
-
Sample Preparation:
-
To 1 mL of urine, 50 µL of an internal standard solution (e.g., N,N,O-tridesmethyltramadol-d3) is added.
-
The sample is vortexed and subjected to solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
The cartridge is washed with 0.1 M hydrochloric acid, followed by methanol.
-
The analyte is eluted with a 5% ammonium hydroxide in methanol solution.
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N,N,O-tridesmethyltramadol: Precursor ion (m/z) 222.5 -> Product ion (m/z) [Specific fragment to be determined experimentally].
-
Internal Standard: Appropriate mass transition for the deuterated analog.
-
-
Established Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the determination of tramadol and its primary metabolites.[11][8]
-
Sample Preparation:
-
To 1 mL of plasma or urine, an internal standard is added.
-
The sample is subjected to liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) at a basic pH.[11]
-
The organic layer is separated and evaporated.
-
The residue is derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[1]
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each analyte.
-
Established High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the quantification of tramadol and its primary active metabolite, O-desmethyltramadol.[7][12]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[12]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Fluorescence Detection:
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the context of N,N,O-tridesmethyltramadol detection, the following diagrams illustrate the metabolic cascade of tramadol and the workflow of the novel LC-MS/MS method.
References
- 1. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]
- 2. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Best Analytical Techniques for Testing Drugs of Abuse | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography-mass spectrometry designation and prediction of metabolic dealkylation and hydroxylation reactions in xenobiotics exemplified by tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laurentian.ca [laurentian.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. wjbphs.com [wjbphs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
